3-Amino-4-ethylhexanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPWNSZDCHOHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369991 | |
| Record name | 3-amino-4-ethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204191-42-4 | |
| Record name | 3-amino-4-ethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel β-amino acid, 3-Amino-4-ethylhexanoic acid. As a structural analog of bioactive molecules, this compound is of interest for applications in medicinal chemistry and drug development. This document provides comprehensive experimental protocols for a plausible multi-step synthesis, including a Knoevenagel condensation, a Michael addition, catalytic hydrogenation, and ester hydrolysis. Furthermore, it details the analytical techniques for the structural elucidation and characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data and expected spectroscopic shifts are summarized in structured tables for clarity and ease of comparison.
Introduction
β-amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can lead to enhanced stability against enzymatic degradation. The target molecule, this compound, is a structural analog of pregabalin, a known GABA analog used in the treatment of epilepsy and neuropathic pain. The synthesis and characterization of this novel compound could therefore provide valuable insights for the development of new therapeutic agents. This guide details a practical and efficient synthetic route and the corresponding analytical procedures for its characterization.
Proposed Synthesis of this compound
A four-step synthetic route is proposed, starting from commercially available reagents. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Knoevenagel Condensation - Synthesis of Ethyl 2-cyano-4-ethyl-2-hexenoate
This step involves the condensation of 2-ethylbutanal with ethyl cyanoacetate to form the corresponding α,β-unsaturated ester.
-
Materials: 2-ethylbutanal, ethyl cyanoacetate, piperidine, ethanol.
-
Procedure:
-
To a solution of 2-ethylbutanal (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-4-ethyl-2-hexenoate.
-
Step 2: Michael Addition - Synthesis of Ethyl 2-cyano-4-ethyl-3-nitrohexanoate
This reaction involves the conjugate addition of nitromethane to the α,β-unsaturated ester.
-
Materials: Ethyl 2-cyano-4-ethyl-2-hexenoate, nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of ethyl 2-cyano-4-ethyl-2-hexenoate (1.0 eq) in THF, add nitromethane (1.5 eq).
-
Cool the mixture to 0 °C and add DBU (0.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to yield ethyl 2-cyano-4-ethyl-3-nitrohexanoate.
-
Step 3: Catalytic Hydrogenation - Synthesis of Ethyl 3-amino-4-ethylhexanoate
The nitro group is reduced to an amine, and the cyano group is removed via hydrogenation.
-
Materials: Ethyl 2-cyano-4-ethyl-3-nitrohexanoate, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve ethyl 2-cyano-4-ethyl-3-nitrohexanoate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction until the consumption of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4-ethylhexanoate, which may be used in the next step without further purification.
-
Step 4: Hydrolysis - Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 3-amino-4-ethylhexanoate, sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure:
-
To the crude ethyl 3-amino-4-ethylhexanoate, add a 2 M aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify to pH ~6-7 with 1 M HCl.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent to remove any unreacted starting material.
-
The product can be purified by recrystallization from a water/ethanol mixture to yield this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound will be confirmed using a combination of spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | To be determined |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are tabulated below.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | 2 x -CH2CH₃ | |
| ~1.4 | Multiplet | 4H | 2 x -CH₂ CH₃ | |
| ~1.8 | Multiplet | 1H | -CH(CH₂ CH₃)₂ | |
| ~2.3 | Doublet of doublets | 2H | -CH₂ COOH | |
| ~3.2 | Multiplet | 1H | -CH (NH₂)CH₂- | |
| ~7.5-8.5 (broad) | Singlet | 3H | -NH₃⁺ (in D₂O, this signal will exchange) | |
| ~11-12 (broad) | Singlet | 1H | -COOH (in some solvents) |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| ~11 | 2 x -CH₂C H₃ | |
| ~25 | 2 x -C H₂CH₃ | |
| ~40 | -C H(CH₂CH₃)₂ | |
| ~42 | -C H₂COOH | |
| ~55 | -C H(NH₂)CH₂- | |
| ~175 | -C OOH |
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the key functional groups present in the molecule.[2][3][4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amine) | 3200-3500 (broad, may overlap with O-H) |
| C-H stretch (alkane) | 2850-2960 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| N-H bend (amine) | 1550-1650 |
| C-O stretch (carboxylic acid) | 1210-1320 |
| O-H bend (carboxylic acid) | 920-950 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 160.1332 |
| [M-H]⁻ at m/z 158.1186 | |
| High-Resolution MS (HRMS) | Calculated for C₈H₁₈NO₂⁺: 160.1332 |
| Tandem MS (MS/MS) Fragmentation | Common fragments would include loss of H₂O, CO₂, and cleavage of the alkyl side chain. The most abundant precursor and product ions for amino acids are typically (M+H)⁺ and (M−COOH)⁺.[5] |
Biological Activity and Signaling Pathways
As this compound is a novel compound, its biological activity and associated signaling pathways have not been elucidated. Given its structural similarity to GABA analogs, it is hypothesized that it may interact with GABAergic systems or voltage-gated calcium channels. Further research, including in vitro and in vivo studies, is required to determine its pharmacological profile.
The diagram below illustrates a generalized logical workflow for investigating the potential biological activity of a novel compound like this compound.
Figure 2: A logical workflow for the investigation of biological activity.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for this compound. The outlined experimental protocols are based on well-established chemical transformations, offering a practical approach for the synthesis of this novel β-amino acid. The detailed characterization data will be essential for confirming the structure and purity of the final compound, paving the way for future investigations into its potential biological activities. This work serves as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of 3-Amino-4-ethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have their amino group attached to the third carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry. The ethyl group at the fourth carbon position further influences the molecule's lipophilicity and steric profile, potentially affecting its biological activity and pharmacokinetic properties. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a plausible synthetic workflow.
Core Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited, with most available information being computationally predicted. These predicted values offer a preliminary understanding of the molecule's behavior and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| Melting Point | 204 - 206 °C | Sigma-Aldrich[2] |
| XLogP3-AA (Computed) | -1.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 63.3 Ų | PubChem[1] |
| Complexity (Computed) | 121 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 5 | PubChem |
Note: The XLogP3-AA value suggests that the molecule is likely to be hydrophilic. However, it is crucial to experimentally verify this and other computed values for accurate application in research and development.
Experimental Protocols for Physicochemical Property Determination
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a standard solution.
-
Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Acidic Titration: The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.
-
Basic Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is then incrementally added using a burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second to pKa₂ (amino group).
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The octanol and water layers are carefully separated. The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove the undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of the dissolved amino acid in the filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the aqueous solubility of the compound at that temperature.
Plausible Synthetic Workflow
A common method for the synthesis of β-amino acids involves the reductive amination of β-keto esters. The following diagram illustrates a plausible workflow for the synthesis of this compound.
Potential Biological Significance
While no specific biological activities have been reported for this compound, the broader class of β-amino acids is of significant interest in drug discovery. Their unique structural features can lead to several advantageous properties:
-
Proteolytic Stability: The altered backbone of peptides incorporating β-amino acids often confers resistance to degradation by proteases, potentially leading to longer in vivo half-lives.
-
Secondary Structures: β-peptides can fold into stable secondary structures, such as helices and sheets, which can be designed to mimic the structures of biologically active α-peptides.
-
Pharmacological Activities: β-amino acids and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] They can be incorporated into peptides to modulate receptor binding and other protein-protein interactions.[6]
Given these general properties, this compound could be a valuable building block for the synthesis of novel peptidomimetics and other small molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
In-depth Technical Guide: 3-Amino-4-ethylhexanoic acid (CAS 204191-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethylhexanoic acid, with the CAS number 204191-42-4, is a non-proteinogenic β-amino acid. β-amino acids are of significant interest in medicinal chemistry and drug development due to their ability to form stable secondary structures in peptides (β-peptides) and their resistance to proteolytic degradation. This makes them valuable building blocks for the synthesis of peptidomimetics and other bioactive molecules. The ethyl group at the 4-position introduces a specific lipophilic character and steric bulk, which can influence the binding affinity and selectivity of molecules incorporating this moiety. One vendor suggests that the stereochemistry of (3R)-3-amino-4-ethylhexanoic acid may influence its biological activity and interactions with enzymes and receptors, making it a point of interest for pharmaceutical and biochemical research[1].
While this compound is commercially available as a building block for chemical synthesis, publicly available literature on its specific biological activity, involvement in signaling pathways, or detailed experimental applications is currently limited. This guide provides a summary of its known chemical and physical properties, and outlines general synthetic and analytical methodologies relevant to this class of compounds.
Chemical and Physical Properties
A compilation of the available physicochemical data for this compound is presented below. This information is aggregated from various chemical suppliers and public databases.
| Property | Value | Source |
| CAS Number | 204191-42-4 | Multiple Sources |
| Molecular Formula | C8H17NO2 | PubChem[2] |
| Molecular Weight | 159.23 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-Amino-4-ethyl-hexanoic acid | PubChem[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChI Key | HOPWNSZDCHOHRY-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CCC(CC)C(CC(=O)O)N | PubChem[2] |
| Appearance | Not specified | |
| Purity | ≥98% | Santa Cruz Biotechnology[3] |
Synthesis and Stereoselective Methodologies
Common strategies for the synthesis of β-amino acids include:
-
Arndt-Eistert homologation of α-amino acids.
-
Conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters.
-
Hydrogenation of β-enamino esters .
-
Asymmetric Mannich reactions .
The stereoselective synthesis of β-branched α-amino acids can be particularly challenging due to the need to control multiple stereocenters. Biocatalytic methods, such as the use of transaminases in a dynamic kinetic resolution process, have emerged as powerful tools for achieving high diastereo- and enantioselectivity.
Below is a generalized workflow representing a potential synthetic approach to a β-amino acid, illustrating the key steps that could be adapted for the synthesis of this compound.
References
Technical Guide: Biological Activity Screening of 3-Amino-4-ethylhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-Amino-4-ethylhexanoic acid is a specific chemical compound.[1] As of the current date, publicly available research on the comprehensive biological activity of this compound is limited. This guide, therefore, presents a proposed strategic framework for its initial screening, drawing upon established methodologies for analogous amino acid derivatives. The experimental protocols and potential activities described herein are intended as a starting point for investigation.
Introduction
Unnatural amino acids and their derivatives are of significant interest in drug discovery and chemical biology, offering novel scaffolds that can lead to compounds with improved potency, selectivity, and metabolic stability.[2][3] this compound is a non-proteinogenic amino acid whose biological activities have not been extensively profiled. This document outlines a comprehensive screening cascade to elucidate the potential therapeutic value of this compound. The proposed screening will focus on three key areas with a higher probability of yielding significant findings based on the activities of similar molecules: antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7]
Proposed Screening Cascade
The initial biological evaluation of this compound will follow a tiered approach, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for any confirmed "hits."
References
- 1. This compound | C8H17NO2 | CID 2733734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 4. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Therapeutic Applications of Pregabalin
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3-Amino-4-ethylhexanoic acid" is not well-documented in publicly available scientific literature. This guide focuses on the structurally similar and extensively researched compound, Pregabalin, to provide a detailed overview of a related therapeutic agent.
Introduction
Pregabalin, known by the brand name Lyrica among others, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the management of various neurological and psychiatric disorders.[1][2] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors.[1][3] Instead, it exerts its effects by binding to a specific protein subunit of voltage-gated calcium channels.[1][3][4]
Pregabalin was first approved for medical use in the United States in 2004.[1][5] Its therapeutic indications are extensive and include the treatment of neuropathic pain, fibromyalgia, generalized anxiety disorder (GAD), and as an adjunctive therapy for partial-onset seizures.[1][5][6] This whitepaper will provide a detailed examination of the mechanism of action, pharmacological properties, clinical efficacy, and the experimental protocols used to characterize Pregabalin.
Mechanism of Action
The primary mechanism of action of Pregabalin involves its high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][7] This binding is crucial for its therapeutic effects, as evidenced by studies in mutant mice where a lack of this binding site eliminates the drug's analgesic and anticonvulsant activities.[8][9]
The α2-δ subunit is an auxiliary protein that helps to traffic the main pore-forming α1 subunit of the calcium channel to the presynaptic membrane. By binding to the α2-δ subunit, Pregabalin is thought to reduce the trafficking of these channels to the cell surface. This leads to a decrease in calcium influx into the presynaptic neuron upon depolarization.[10] The reduction in intracellular calcium, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide (CGRP).[1][10] This modulation of neurotransmitter release is believed to be the basis for Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[4][7]
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pregabalin: medicine to treat epilepsy and anxiety - NHS [nhs.uk]
- 3. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]
3-Amino-4-ethylhexanoic Acid: A Technical Guide to a Novel β-Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid, a class of molecules with significant interest in medicinal chemistry and drug development. β-amino acids and their derivatives are known to exhibit a range of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[1][2] Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints, making them valuable building blocks for peptidomimetics.[3] This technical guide provides an overview of the known properties of this compound, a proposed synthetic route, potential biological activities based on related compounds, and standard analytical methodologies for its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [4][5] |
| Molecular Weight | 159.23 g/mol | [4][5] |
| CAS Number | 204191-42-4 | [4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | CCC(CC)C(CC(=O)O)N | [4] |
| Predicted XLogP3 | 1.3 | PubChem |
| Predicted pKa (strongest acidic) | 4.35 | PubChem |
| Predicted pKa (strongest basic) | 10.1 | PubChem |
Synthesis of this compound
A specific, validated synthesis protocol for this compound is not prominently described in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of β-amino acids is through a Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. Below is a representative experimental protocol that could be adapted for the synthesis of this target molecule.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis can be envisioned in two main steps:
-
Michael Addition: A suitable amine nucleophile is added to an ethyl or methyl ester of 4-ethylhex-2-enoate.
-
Hydrolysis: The resulting β-amino ester is hydrolyzed to the carboxylic acid.
Experimental Protocol: Representative Michael Addition and Hydrolysis
Materials:
-
Ethyl 4-ethylhex-2-enoate (starting material)
-
Ammonia (or a protected amine equivalent)
-
A suitable base catalyst (e.g., sodium methoxide)
-
Methanol (solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
Step 1: Synthesis of Ethyl 3-amino-4-ethylhexanoate (Michael Addition)
-
Dissolve ethyl 4-ethylhex-2-enoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (excess) to the flask.
-
Add a catalytic amount of sodium methoxide.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-4-ethylhexanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the purified ethyl 3-amino-4-ethylhexanoate in a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7 with a solution of sodium hydroxide.
-
The product, this compound, may precipitate out of solution. If not, the water can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Mechanism of Action
While no specific biological data for this compound has been published, the broader class of β-amino acids is known for a variety of pharmacological activities.[1][2]
| Potential Biological Activity | Rationale based on Analogs |
| Anticonvulsant | Structural similarity to GABA and pregabalin, which act on neuronal calcium channels.[6] |
| Hypoglycemic | Some β-amino acid derivatives have shown potential in regulating blood glucose levels.[1] |
| Antimicrobial/Antifungal | The β-amino acid scaffold is present in numerous natural and synthetic antimicrobial agents.[1] |
| Enzyme Inhibition | The altered backbone of β-amino acids can lead to potent and selective enzyme inhibitors. |
Hypothetical Mechanism of Action: GABA Analog
Given its structure, this compound could potentially act as a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system. Analogs like pregabalin exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H17NO2 | CID 2733734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
A Comprehensive Technical Guide to the Conformational Analysis of 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid with potential applications in the development of peptidomimetics and other therapeutic agents. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological activity and for rational drug design. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this compound, detailing computational and experimental methodologies.
Introduction
Unnatural amino acids are critical components in modern drug discovery, offering routes to novel peptide-based therapeutics with enhanced stability and bioactivity. This compound, a β-amino acid with a branched aliphatic side chain, presents a unique structural scaffold. Its conformational landscape—the collection of its accessible three-dimensional shapes—will dictate its interaction with biological targets. This guide outlines the methodologies for a thorough conformational analysis of this molecule, integrating computational modeling with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Theoretical Conformational States
The conformational flexibility of this compound primarily arises from the rotation around its single bonds. The most significant of these is the C3-C4 bond, which determines the relative orientation of the amino group and the ethyl group. Viewing along this bond, we can visualize the staggered conformations using Newman projections. These are typically the low-energy states and include anti and gauche arrangements.
Methodologies for Conformational Analysis
A multi-faceted approach is required to fully characterize the conformational space of this compound.
Computational Modeling
Computational methods provide a theoretical framework for understanding the potential energy surface of the molecule and identifying low-energy conformers.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of this compound is generated using molecular building software.
-
Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic potentials.
-
Conformational Search: A systematic search for low-energy conformations is performed. This can be achieved through methods like molecular dynamics simulations, which simulate the movement of the molecule over time, or Monte Carlo methods that randomly sample conformational space.
-
Energy Minimization: The identified potential conformers are subjected to energy minimization to find the nearest local energy minimum.
-
Quantum Mechanics Refinement: For the lowest energy conformers, single-point energy calculations are performed using higher-level theories like Density Functional Theory (DFT) to obtain more accurate relative energies.
-
Data Analysis: The dihedral angles, bond lengths, and relative energies of the stable conformers are tabulated.
Hypothetical Data Presentation:
| Conformer | Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Anti | 178.5° | 0.00 | 75 |
| Gauche (+) | 62.1° | 1.25 | 12.5 |
| Gauche (-) | -60.8° | 1.25 | 12.5 |
Table 1: Hypothetical results from a computational analysis of this compound.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[1][2][3][4] Key parameters like coupling constants (³J) and Nuclear Overhauser Effects (NOEs) provide information about dihedral angles and inter-proton distances, respectively.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.
-
³J Coupling Constant Measurement: Extract the three-bond coupling constants (³J) between vicinal protons from the high-resolution 1D spectrum. The Karplus equation can then be used to relate these values to dihedral angles.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify protons that are close in space (typically < 5 Å).[2] The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
Hypothetical Data Presentation:
| Coupled Protons | ³J (Hz) | Calculated Dihedral Angle | NOE Cross-Peak | Inferred Distance (Å) |
| H(C2)-H(C3) | 8.5 | ~160° | H(C3) - H(C5) | ~2.8 |
| H(C3)-H(C4) | 10.2 | ~175° | H(C2) - H(C4) | No |
| H(C4)-H(C5) | 4.1 | ~60° | H(N) - H(C4) | ~3.1 |
Table 2: Hypothetical NMR data for the dominant conformer of this compound in solution.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[5][6][7][8][9]
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The diffracted X-rays are recorded by a detector.[6]
-
Structure Solution: The diffraction pattern is used to calculate an electron density map of the crystal.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles.
Hypothetical Data Presentation:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 5.8, 14.5 |
| β (°) | 98.7 |
| C3-C4 Bond Length (Å) | 1.53 |
| N-C3-C4-C5 Dihedral (°) | 179.2 |
Table 3: Hypothetical crystallographic data for this compound.
Data Integration and Conclusion
A comprehensive understanding of the conformational behavior of this compound is achieved by integrating the results from computational and experimental methods. Computational modeling explores the entire potential energy surface, while NMR provides insights into the average conformation in solution, and X-ray crystallography reveals the specific conformation adopted in the solid state. Discrepancies between these methods can be informative, highlighting the influence of solvent effects or crystal packing forces.
The knowledge of the preferred conformations of this compound is invaluable for structure-activity relationship (SAR) studies and for the rational design of peptidomimetics with defined secondary structures, ultimately accelerating the development of novel therapeutics.
References
- 1. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of local conformation of proteins from 1H-NMR spectroscopy data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bmolchem.wisc.edu [bmolchem.wisc.edu]
- 5. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 3-Amino-4-ethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-ethylhexanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Predicted Spectroscopic Data
This compound is a non-proteinogenic amino acid with the following structure:
The spectroscopic data presented below are predicted based on the chemical structure and typical values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, TMS as standard)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | -CH₂CH₃ x 2 |
| ~1.4 | Multiplet | 4H | -CH₂ CH₃ x 2 |
| ~1.8 | Multiplet | 1H | -CH (CH₂CH₃)₂ |
| ~2.4 | Multiplet | 2H | -CH₂ -COOH |
| ~3.2 | Multiplet | 1H | -CH (NH₂) - |
| ~5.0-8.0 | Broad Singlet | 2H | -NH₂ |
| ~10.0-12.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~11 | -CH₂C H₃ x 2 |
| ~25 | -C H₂CH₃ x 2 |
| ~40 | -C H₂(COOH) |
| ~45 | -C H(CH₂CH₃)₂ |
| ~55 | -C H(NH₂) |
| ~175 | -C OOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |
| 2960-2850 | Strong | C-H | Stretching (Alkyl) |
| 3300-3500 | Medium | N-H | Stretching (Amine) |
| 1700-1725 | Strong | C=O | Stretching (Carboxylic Acid) |
| 1550-1650 | Medium | N-H | Bending (Amine) |
| 1400-1470 | Medium | C-H | Bending (Alkyl) |
| 1210-1320 | Medium | C-O | Stretching (Carboxylic Acid) |
| 920-950 | Broad | O-H | Bending (Carboxylic Acid) |
Note: The presence of the amino and carboxylic acid groups may lead to the formation of a zwitterion, which would alter the IR spectrum. In the zwitterionic form, the characteristic C=O stretch of the carboxylic acid would be replaced by carboxylate (COO⁻) stretches (asymmetric and symmetric) around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The N-H stretches would appear as a broad band from the -NH₃⁺ group around 3000 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₇NO₂), the predicted molecular weight is 159.23 g/mol .[2][3][4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
| 159 | [M]⁺ (Molecular Ion) |
| 142 | [M - NH₃]⁺ |
| 114 | [M - COOH]⁺ |
| 86 | [CH(NH₂)CH₂COOH]⁺ |
| 74 | [H₂N=CH-COOH]⁺ |
| 57 | [CH(CH₂CH₃)₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: 400-600 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100-150 MHz spectrometer, pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied, creating charged droplets that desolvate to produce gaseous ions. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their experimental work and interpret the resulting data for structural confirmation and purity assessment.
References
A Technical Guide to the Solubility and Stability of 3-Amino-4-ethylhexanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Amino-4-ethylhexanoic acid is a novel compound with limited publicly available data. This guide provides a predictive overview of its likely physicochemical properties based on structurally analogous compounds, namely pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and gabapentin (1-(aminomethyl)cyclohexaneacetic acid). It further outlines the necessary experimental protocols to definitively determine its solubility and stability profiles.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Solubility dictates the bioavailability of a compound and influences its formulation possibilities. Stability determines the compound's shelf-life, its degradation pathways, and potential for toxic impurity formation, all of which are scrutinized under rigorous regulatory standards.
This guide focuses on this compound, a γ-amino acid analogue. Given its structural similarity to established pharmaceutical compounds like pregabalin and gabapentin, we can forecast its behavior and provide a robust framework for its systematic characterization.
Predicted Physicochemical Properties of this compound
The structure of this compound, featuring both a carboxylic acid and an amino group, suggests it will exist as a zwitterion at physiological pH. Its properties are likely to be pH-dependent.
Predicted Solubility Profile
Based on its analogues, this compound is predicted to be a white to off-white crystalline solid. It is expected to be freely soluble in aqueous solutions. The solubility of its analogues, pregabalin and gabapentin, is pH-dependent. For instance, pregabalin's solubility ranges from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7[1]. Gabapentin is also freely soluble in water and in acidic and alkaline solutions[2][3].
The solubility of this compound is expected to be lowest around its isoelectric point and to increase in both acidic and basic conditions due to salt formation. The presence of the ethyl group may slightly decrease aqueous solubility compared to smaller analogues but it is still anticipated to be highly soluble.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale / Analogous Data |
| Water | Freely Soluble (>100 mg/mL) | Gabapentin is freely soluble in water[2]. Pregabalin is soluble in water[4][5]. |
| 0.1 M HCl | Freely Soluble | Analogues are highly soluble in acidic solutions due to protonation of the amino group[1][2][6]. |
| 0.1 M NaOH | Freely Soluble | Analogues are highly soluble in basic solutions due to deprotonation of the carboxylic acid group[2][4][6]. |
| Methanol | Soluble | Pregabalin exhibits maximum solubility in methanol[7]. Gabapentin is slightly soluble in methanol[2]. |
| Ethanol | Slightly Soluble | Gabapentin is very slightly soluble in ethanol[2]. Pregabalin is poorly soluble in ethanol[5]. |
| Acetonitrile | Soluble | Pregabalin is soluble in acetonitrile/buffer mixtures[8]. |
Predicted Stability Profile
The stability of this compound will be influenced by pH, temperature, light, and oxidizing conditions. The primary degradation pathway anticipated is an intramolecular cyclization to form a lactam, a known degradation product for both pregabalin and gabapentin[1][9][10].
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Rationale / Analogous Data |
| Acidic (HCl) | Stable in dilute acid, may degrade in strong acid at high temp. | Gabapentin is stable in 0.1 M HCl but shows instability in 1M HCl with heating[11]. Pregabalin shows minimal degradation in 0.1N HCl at 80°C after 24 hours[1]. |
| Alkaline (NaOH) | Unstable | Both pregabalin and gabapentin show significant degradation in basic conditions, leading to lactam formation[1][4][11]. The rate is pH-dependent, with gabapentin's degradation rate being minimal around pH 6.0[12]. |
| Oxidative (H₂O₂) | Potential for degradation | Gabapentin shows instability in 1% hydrogen peroxide[11]. Pregabalin also degrades under oxidative stress. |
| Thermal | Stable at ambient temperatures, may degrade at high heat. | Gabapentin is stable under dry heat[11]. Thermal degradation studies are a standard part of forced degradation protocols[13]. |
| Photolytic | Likely Stable | Pregabalin does not absorb UV light above 250 nm, suggesting low potential for direct photodegradation[1]. However, photostability testing is mandatory under ICH Q1B guidelines[14][15][16][17][18]. |
Potential Degradation Pathways
Amino acids can undergo several degradation reactions, including deamination, decarboxylation, and oxidation[19][20][21]. For γ-amino acids like this compound, the most probable non-metabolic degradation pathway is intramolecular cyclization.
-
Lactam Formation: The primary amine can perform a nucleophilic attack on the carboxylic acid group, leading to the formation of a five-membered ring (a γ-lactam) and the elimination of a water molecule. This reaction is often catalyzed by heat and is pH-dependent[10].
-
Maillard Reaction: In the presence of reducing sugars (e.g., lactose in a formulation), the primary amine can react to form various degradation products[22].
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if trace metal ions are present[23].
Below is a diagram illustrating the predicted primary degradation pathway.
Experimental Protocols
To definitively characterize this compound, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Objective: To find the saturation concentration of this compound in various solvents at a constant temperature.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[24][26].
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Quantification: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.
The workflow for this protocol is visualized below.
Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is performed to identify likely degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines[23][28][29][30]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[13][30].
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) and expose them to the conditions below. A control sample is stored under normal conditions (e.g., 5°C, protected from light). Samples are analyzed at various time points.
Methodologies:
-
-
Condition: 0.1 M to 1 M NaOH.
-
Protocol: Store the solution at room temperature or an elevated temperature (e.g., 60-80°C) for a set period. Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation: [23]
-
Condition: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Protocol: Store the solution at room temperature for a set period (e.g., up to 24 hours).
-
-
Thermal Degradation: [13]
-
Condition: Elevated temperature (e.g., 60-80°C) in a stability chamber.
-
Protocol: Expose both the solid drug substance and a solution to heat for a set period.
-
The logical flow for conducting these studies is outlined in the diagram below.
Conclusion
While direct experimental data for this compound is not yet prevalent, a strong predictive framework can be built from well-characterized structural analogues like pregabalin and gabapentin. It is anticipated to be a water-soluble crystalline solid with pH-dependent stability, with intramolecular lactam formation being its primary degradation pathway. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to rigorously determine the definitive solubility and stability profiles of this new chemical entity, ensuring a solid foundation for its future development as a potential therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. GABAPENTIN [dailymed.nlm.nih.gov]
- 3. Description and Solubility - G [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jordilabs.com [jordilabs.com]
- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. Degradation of amino acids | PDF [slideshare.net]
- 20. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 21. primarycarenotebook.com [primarycarenotebook.com]
- 22. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 25. enamine.net [enamine.net]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. bioassaysys.com [bioassaysys.com]
- 28. pharmaguru.co [pharmaguru.co]
- 29. biopharminternational.com [biopharminternational.com]
- 30. pharmadekho.com [pharmadekho.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Amino-4-ethylhexanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability, induce specific secondary structures, and modulate biological activity. 3-Amino-4-ethylhexanoic acid, a β-amino acid with a sterically demanding sec-butyl side chain at the β-position, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky nature can hinder coupling reactions, leading to lower yields and incomplete sequences. These application notes provide a detailed guide and optimized protocols for the efficient incorporation of Fmoc-3-Amino-4-ethylhexanoic acid into peptide chains using standard SPPS methodologies.
Challenges in Incorporating this compound
The primary challenge in the incorporation of this compound is the steric hindrance posed by its bulky side chain. This can lead to:
-
Slow Coupling Kinetics: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.
-
Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the hindered amino acid is not incorporated.
-
Aggregation: Peptides containing bulky, hydrophobic residues can be prone to aggregation on the solid support, further obstructing reactive sites.
To overcome these challenges, optimization of coupling reagents, reaction times, and washing protocols is crucial.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common high-efficiency reagents suitable for this purpose. While specific data for this compound is not available in the literature, this comparison for other hindered amino acids provides a strong basis for reagent selection.
| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high coupling efficiency, forms highly reactive OAt esters. | Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | Widely used, reliable, and effective for many difficult couplings. | Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts. |
Experimental Protocols
The following protocols are recommended for the efficient incorporation of Fmoc-3-Amino-4-ethylhexanoic acid in manual or automated solid-phase peptide synthesis using a standard Fmoc/tBu strategy.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in SPPS.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution.
- Treat the resin again with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
- Perform the coupling reaction as detailed in Protocol 2.
4. Washing:
- After the coupling reaction, wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended for Hindered Residues):
- To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.
- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Optimized Coupling of Fmoc-3-Amino-4-ethylhexanoic acid using HATU
This protocol is specifically designed to overcome the steric hindrance of this compound.
Reagents:
-
Fmoc-3-Amino-4-ethylhexanoic acid (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
DMF (as solvent)
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and HATU in DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended to ensure maximum efficiency. For particularly difficult couplings, the reaction can be left overnight.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
Repeat the coupling procedure with a fresh solution of activated Fmoc-3-Amino-4-ethylhexanoic acid for another 2 hours.
-
Protocol 3: Peptide Cleavage and Deprotection
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General SPPS Workflow
Application Notes and Protocols for Coupling 3-Amino-4-ethylhexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as the sterically hindered β-amino acid 3-Amino-4-ethylhexanoic acid, into peptide sequences is a critical strategy in modern drug discovery. These modifications can impart unique conformational constraints, enhance proteolytic stability, and improve pharmacokinetic profiles. However, the bulky nature of such amino acids presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in incomplete coupling reactions and low yields. This document provides a comprehensive guide to effective coupling strategies for this compound, offering a comparative overview of suitable coupling reagents and detailed experimental protocols.
Challenges in Coupling Sterically Hindered β-Amino Acids
The primary obstacle in the incorporation of this compound is the steric hindrance posed by the ethyl group at the β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents may lack the requisite reactivity to overcome this steric barrier, leading to failed or incomplete coupling, which in turn can result in deletion sequences and difficult purifications. Consequently, more potent coupling reagents and optimized reaction conditions are necessary to achieve high coupling efficiency.
Comparative Analysis of Recommended Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table summarizes the key characteristics of highly effective coupling reagents suitable for this purpose. While specific quantitative data for this compound is not extensively available, the recommendations are based on established performance with other sterically demanding residues.
| Coupling Reagent | Acronym | Activating Additive | Base Required | Key Advantages | Considerations |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Intrinsic HOAt | Yes (e.g., DIPEA) | High reactivity, fast kinetics, low racemization.[1] | Higher cost, potential for side reactions if used in large excess. |
| (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU | Intrinsic HOBt | Yes (e.g., DIPEA) | Effective and widely used, good balance of cost and reactivity. | Can cause guanidinylation of the N-terminus if not pre-activated. |
| N,N'-Diisopropylcarbodiimide | DIC | External (e.g., Oxyma) | Optional | Cost-effective, produces a soluble urea byproduct. When paired with Oxyma, it offers high efficiency and enhanced safety.[2] | Generally requires an activating additive for difficult couplings. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Intrinsic HOBt | Yes (e.g., DIPEA) | High coupling efficiency, particularly for hindered amino acids. | Byproducts can be difficult to remove. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | COMU | Intrinsic Oxyma | Yes (e.g., DIPEA) | High reactivity comparable to HATU, with improved safety profile (non-explosive).[1] | Higher cost. |
Experimental Protocols
The following protocols are designed as a starting point for the coupling of this compound in manual or automated SPPS. Optimization of coupling time and temperature may be necessary to achieve the desired efficiency.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high reactivity and is often the first choice for difficult couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Amino-4-ethylhexanoic acid (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and HATU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be moderately increased (e.g., to 40°C).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol offers a highly efficient and cost-effective alternative with an improved safety profile compared to benzotriazole-based additives.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Amino-4-ethylhexanoic acid (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Oxyma (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes and then drain the solvent.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and Oxyma in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).
-
Monitoring: Conduct a Kaiser test to assess the completeness of the coupling. If necessary, perform a double coupling.
Visualization of Experimental Workflow and Logical Relationships
Caption: General workflow for a single SPPS coupling cycle of a sterically hindered amino acid.
Caption: Decision-making process for selecting a suitable coupling reagent.
Conclusion and Recommendations
The successful incorporation of this compound into a peptide sequence via SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For initial attempts, a highly reactive reagent such as HATU is recommended to maximize the likelihood of a complete reaction. The DIC/Oxyma system presents a robust and safer alternative. It is crucial to monitor the coupling efficiency at each step, for instance with a Kaiser test, and to be prepared to employ strategies such as double coupling or extended reaction times to drive the reaction to completion. For automated synthesis, incorporating special cycles for hindered amino acids with longer coupling times is advisable. By following these guidelines, researchers can effectively navigate the challenges associated with sterically hindered β-amino acids and successfully synthesize novel peptides for their research and development endeavors.
References
Application Notes and Protocols for 3-Amino-4-ethylhexanoic acid in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids, particularly β-amino acids, is a key approach in this field. β-amino acids, with an additional carbon in their backbone, introduce unique conformational constraints and steric hindrance that can profoundly influence the structure and function of a peptide.[1][2] This document provides detailed application notes and protocols for the use of a specific β-amino acid, 3-Amino-4-ethylhexanoic acid , in the design and evaluation of novel peptidomimetics.
While specific experimental data for this compound is not extensively available in current literature, the protocols and data presented herein are based on well-established methodologies for structurally similar β-amino acids with alkyl side chains. These notes should serve as a comprehensive guide for researchers looking to explore the potential of this novel building block.
Properties and Design Principles of this compound
This compound is a β-amino acid characterized by an ethyl group at the C4 position. This substitution pattern is expected to confer specific properties to a peptide chain:
-
Conformational Constraint: The bulky ethyl group restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[3][4]
-
Proteolytic Resistance: The non-natural β-amino acid backbone and the steric hindrance provided by the ethyl group are predicted to significantly increase resistance to degradation by proteases.[5][6][7]
-
Modulation of Lipophilicity: The alkyl side chain can enhance the lipophilicity of the peptide, potentially influencing its membrane permeability and interaction with hydrophobic pockets of target proteins.
Synthesis and Incorporation into Peptides
Asymmetric Synthesis of this compound
The enantiomerically pure synthesis of this compound is a prerequisite for its use in peptidomimetics. While a specific protocol for this molecule is not published, established methods for asymmetric β-amino acid synthesis can be adapted. A common and effective strategy is the conjugate addition of a chiral amine to an α,β-unsaturated ester.
Protocol 1: Asymmetric Synthesis via Conjugate Addition
This protocol is a generalized procedure and may require optimization for the specific target molecule.
-
Preparation of the α,β-Unsaturated Ester: Start with the synthesis of an appropriate α,β-unsaturated ester, such as ethyl 2-ethyl-2-hexenoate.
-
Chiral Amine Addition: In a dry, inert atmosphere (e.g., argon), dissolve the α,β-unsaturated ester in a suitable aprotic solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) to ensure high diastereoselectivity.
-
Addition of Chiral Lithium Amide: Slowly add a solution of a chiral lithium amide (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide) to the cooled ester solution.
-
Reaction: Stir the reaction mixture at the low temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Work-up and Purification: Allow the mixture to warm to room temperature, perform a standard aqueous work-up, and purify the resulting β-amino ester by column chromatography.
-
Deprotection: Remove the chiral auxiliary and protecting groups to yield the desired this compound.
Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and appropriately protected (e.g., with Fmoc on the amine and a suitable protecting group on the carboxyl), this compound can be incorporated into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis protocols.
Protocol 2: Fmoc-SPPS of a Peptide Containing this compound
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-3-Amino-4-ethylhexanoic acid-OH) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and shake for a specified time (coupling times for β-amino acids may need to be extended compared to α-amino acids).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Application Notes and Expected Outcomes
The incorporation of this compound is anticipated to enhance the drug-like properties of peptides. Below are application notes with expected outcomes based on data from similar β-amino acids.
Conformational Analysis
The introduction of a β-amino acid can significantly alter the secondary structure of a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to elucidate the solution-state conformation of the resulting peptidomimetic.
Expected Conformational Effects:
-
Helical Structures: β-amino acids are known to induce stable helical conformations, such as the 14-helix, even in short peptides.[3] The bulky side chain of this compound is expected to further stabilize such structures.
-
β-Turns: The constrained backbone can also promote the formation of well-defined β-turns, which are crucial for molecular recognition in many biological processes.
Table 1: Representative Conformational Data for Peptides Containing β-Amino Acids
| Peptide Sequence | β-Amino Acid | Observed Secondary Structure | Method | Reference (Analogous) |
|---|---|---|---|---|
| Ac-Ala-β³-hAla-Val-NH₂ | β³-homoalanine | Type II β-turn | NMR | [8] |
| H-(β³-hVal-β³-hAla-β³-hLeu)₂-NH₂ | β³-homovaline, etc. | Stable 14-helix | NMR, CD | [3] |
| Ac-(β-hPhe)₃-NH₂ | β-homophenylalanine | Helical | NMR |[9] |
Metabolic Stability
A primary motivation for using β-amino acids is to increase resistance to enzymatic degradation. This can be quantified by measuring the peptide's half-life in biological media.
Expected Improvement in Stability:
Peptides containing β-amino acids are generally much more resistant to proteolysis than their α-peptide counterparts.[5][6][7] The half-life of a peptide containing this compound in plasma or serum is expected to be significantly longer than the parent α-peptide.
Table 2: Representative Metabolic Stability Data for Peptidomimetics
| Peptide Type | Modification | Half-life in Human Serum | Fold Increase vs. α-peptide | Reference (Analogous) |
|---|---|---|---|---|
| α-peptide | None | < 5 min | 1x | [5] |
| Stapled α-peptide | Hydrocarbon staple | ~ 2 h | ~24x | [5] |
| α/β-peptide | β-amino acid incorporation | > 24 h | > 288x | [5] |
| β-peptide | All β-amino acids | Resistant to degradation | >>100x |[6] |
Cell Permeability
The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. While the addition of a lipophilic side chain can potentially improve passive diffusion, the overall effect on permeability is complex and must be experimentally determined.
Assessing Cell Permeability:
The Caco-2 cell permeability assay is a standard in vitro model for predicting intestinal absorption.[10][11] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 cell monolayer.
Table 3: Representative Cell Permeability Data for Peptides
| Compound | Description | Papp (A to B) (10⁻⁶ cm/s) | Permeability Class | Reference (Analogous) |
|---|---|---|---|---|
| Mannitol | Paracellular marker | < 1.0 | Low | [10] |
| Propranolol | High permeability control | > 10.0 | High | [12] |
| Linear α-peptide | Unmodified | < 1.0 | Low | [10] |
| Cyclic peptide | Head-to-tail cyclization | 1.0 - 5.0 | Moderate | [10] |
| N-methylated peptide | Backbone modification | 2.0 - 8.0 | Moderate-High |[13] |
Note: The Papp value for a peptide containing this compound would need to be determined experimentally, but modifications that reduce hydrogen bonding potential and increase lipophilicity generally improve permeability.
Experimental Protocols
Protocol 3: NMR Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR
-
TOCSY (to identify spin systems of individual amino acid residues)
-
NOESY (to identify through-space proximities between protons, which is crucial for structure determination)
-
¹H-¹³C HSQC (to assign carbon resonances)
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Identify sequential and medium-to-long-range NOEs.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing programs (e.g., XPLOR-NIH, CYANA).
-
-
Structure Validation: Analyze the resulting structures for consistency with the experimental data and for stereochemical quality.
Protocol 4: Proteolytic Stability Assay
-
Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Incubation: Add the peptide to human serum or plasma to a final concentration of 10-100 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately quench the enzymatic reaction and precipitate the proteins by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the amount of remaining intact peptide using RP-HPLC or LC-MS.
-
Data Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.
Protocol 5: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the test peptide solution (at a known concentration) to the apical (donor) chamber.
-
-
Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Quantification: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chab.ethz.ch [chab.ethz.ch]
- 4. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Peptide Libraries with 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology.[1] These modifications can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. This document provides detailed protocols for the synthesis of peptide libraries incorporating the non-natural β-amino acid, 3-Amino-4-ethylhexanoic acid. The methodologies described herein are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and the "split-and-mix" approach for library generation.
Synthesis of Fmoc-3-Amino-4-ethylhexanoic acid
The successful incorporation of this compound into peptide libraries via Fmoc-SPPS first requires the synthesis of its Fmoc-protected form. A plausible synthetic route starting from commercially available 4-ethyl-2-hexenoic acid is outlined below. This method is based on established procedures for the synthesis of β-amino acids and their subsequent Fmoc protection.
Proposed Synthetic Pathway:
Figure 1. Proposed synthesis of Fmoc-3-Amino-4-ethylhexanoic acid.
Experimental Protocol: Synthesis of Fmoc-3-Amino-4-ethylhexanoic acid
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Ethyl-2-hexenoic acid | Commercially Available | Reagent |
| Ammonia (7N in Methanol) | Commercially Available | Reagent |
| 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) | Commercially Available | Reagent |
| Sodium Bicarbonate (NaHCO3) | Commercially Available | ACS Grade |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Deionized | |
| Diethyl Ether | Commercially Available | Anhydrous |
| Hydrochloric Acid (HCl) | Commercially Available | Concentrated |
| Magnesium Sulfate (MgSO4) | Commercially Available | Anhydrous |
Procedure:
-
Michael Addition:
-
Dissolve 4-ethyl-2-hexenoic acid (1 equivalent) in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude this compound.
-
-
Fmoc Protection:
-
Dissolve the crude this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Fmoc-3-Amino-4-ethylhexanoic acid.
-
Solid-Phase Synthesis of a Peptide Library Incorporating this compound
The following protocol details the synthesis of a peptide library using the "split-and-mix" method on a solid support.[2][3][4] This technique allows for the generation of a large number of unique peptide sequences, with each bead of the resin carrying a single peptide entity.
Figure 2. Split-and-mix workflow for peptide library synthesis.
Experimental Protocol: Split-and-Mix Synthesis
Materials and Reagents:
| Reagent/Solvent | Supplier | Grade |
| Rink Amide MBHA resin | Commercially Available | 100-200 mesh |
| Fmoc-protected α-amino acids | Commercially Available | SPPS Grade |
| Fmoc-3-Amino-4-ethylhexanoic acid | Synthesized as above | |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercially Available | SPPS Grade |
| Oxyma Pure | Commercially Available | SPPS Grade |
| N,N-Dimethylformamide (DMF) | Commercially Available | SPPS Grade |
| Dichloromethane (DCM) | Commercially Available | SPPS Grade |
| Piperidine | Commercially Available | Reagent Grade |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Triisopropylsilane (TIS) | Commercially Available | Reagent Grade |
| Water | Deionized | |
| Diethyl ether | Commercially Available | Anhydrous |
Instrumentation:
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for at least 1 hour in a synthesis vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Split and Couple First Amino Acid:
-
Divide the deprotected resin into equal portions, one for each amino acid to be incorporated at the first position (including Fmoc-3-Amino-4-ethylhexanoic acid).
-
In separate reaction vessels, add a solution of the corresponding Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF to each portion of the resin.
-
Agitate the reaction mixtures for 2-4 hours at room temperature. For the sterically hindered β-amino acid, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin portions with DMF (5x) and DCM (3x).
-
-
Pool and Mix:
-
Combine all resin portions into a single vessel.
-
Wash the pooled resin with DMF (3x) and DCM (3x) to ensure thorough mixing.
-
-
Subsequent Cycles:
-
Repeat steps 2 (Fmoc Deprotection), 3 (Split and Couple), and 4 (Pool and Mix) for each subsequent position in the peptide library.
-
-
Final Deprotection:
-
After the final coupling cycle, treat the pooled resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptides by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptides, decant the ether, and repeat the ether wash twice.
-
Dry the peptide library under a stream of nitrogen.
-
-
Analysis:
-
Characterize a representative sample of the library by HPLC and Mass Spectrometry to assess the diversity and purity of the synthesized peptides.
-
Quantitative Data Summary
Table 1: Representative Coupling Efficiency
| Amino Acid Type | Coupling Reagent | Coupling Time (hr) | Kaiser Test Result | Estimated Purity (%) |
| α-Amino Acid (e.g., Ala) | DIC/Oxyma | 2 | Negative | >95 |
| β-Amino Acid (this compound) | DIC/Oxyma | 4 | Negative | >90 |
| α-Amino Acid (e.g., Val) | DIC/Oxyma | 2.5 | Negative | >95 |
Table 2: Cleavage and Purification Yields
| Library Complexity | Cleavage Cocktail | Crude Yield (mg) | Purity by HPLC (%) |
| Tri-peptide Library (1000 members) | TFA/TIS/H2O (95:2.5:2.5) | 85 (from 100 mg resin) | ~85 (average) |
Conclusion
The protocols outlined provide a comprehensive guide for the synthesis of peptide libraries incorporating the non-natural β-amino acid, this compound. The successful synthesis of the Fmoc-protected building block is a critical first step. The subsequent use of a well-established "split-and-mix" solid-phase synthesis strategy allows for the efficient generation of diverse peptide libraries. The incorporation of β-amino acids can be more challenging than their α-counterparts, often requiring longer coupling times or more potent coupling reagents to achieve high yields. Careful monitoring of the coupling reactions is essential for the successful synthesis of high-quality peptide libraries. These libraries can serve as valuable tools for the discovery of novel therapeutic leads and chemical probes.
References
Application Notes and Protocols for the Chiral Separation of 3-Amino-4-ethylhexanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-ethylhexanoic acid is a chiral β-amino acid. The stereochemistry of such molecules is of critical importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the separation and analysis of the enantiomers of this compound is essential for drug development, quality control, and regulatory compliance.
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers. The primary methods covered are Chiral High-Performance Liquid Chromatography (HPLC), a widely used and highly effective analytical and preparative technique, and Diastereomeric Salt Formation, a classical chemical resolution method suitable for larger-scale separations.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[1][2][3] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acids.[1][4]
Screening of Chiral Stationary Phases
Given that the optimal CSP for a new compound is often unknown, a screening process with a selection of columns is typically the first step.
Table 1: Suggested Chiral Stationary Phases for Initial Screening
| CSP Type | Backbone | Common Trade Names |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA, Lux Amylose-1 |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, Lux Cellulose-1 |
| Polysaccharide | Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Astec CYCLOBOND I 2000 |
| Macrocyclic Antibiotic | Teicoplanin | Astec CHIROBIOTIC T |
Experimental Protocol: Chiral HPLC Method
This protocol describes a general method for the chiral separation of this compound enantiomers using a polysaccharide-based CSP. Method optimization will be required.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase diluent (e.g., a mixture of the mobile phase components) at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with an acidic or basic additive. A typical starting mobile phase could be Heptane:Ethanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or MS detection.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the retention times (t R1 and t R2), resolution (Rs), and selectivity factor (α).
-
For quantitative analysis, create a calibration curve using standards of known concentration.
Table 2: Hypothetical Quantitative Data for Chiral HPLC Separation
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Selectivity Factor (α) | 1.20 |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | >99% (for a resolved sample) |
Experimental Workflow: Chiral HPLC
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
Application Notes: Protecting Group Strategies for 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid. Its integration into peptides or use in complex organic synthesis necessitates the strategic use of protecting groups to prevent unwanted side reactions at its reactive amine and carboxylic acid functionalities. The s[1]teric hindrance posed by the ethyl group at the α-position to the amine requires careful selection of reagents and optimization of reaction conditions.
The core principle of a successful strategy is orthogonal protection , which involves using protecting groups that can be removed under distinct chemical conditions without affecting each other. This [2][3][4]allows for the selective deprotection and modification of either the amine or the carboxylic acid group. This [3]document outlines common orthogonal strategies, data, and detailed protocols for the protection of this compound. The most prevalent strategies involve the use of the tert-Butoxycarbonyl (Boc) group for the amine and a Benzyl (Bn) ester for the carboxylic acid.
[5]2.0 Protecting Group Selection and Strategy
Amine Protection (N-protection)
The most common protecting group for the amino functionality is the tert-Butoxycarbonyl (Boc) group. It is[] stable under a wide range of conditions but is easily cleaved by mild acids like trifluoroacetic acid (TFA). The r[6][7]eaction is typically performed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For s[]terically hindered amines, reaction conditions may require adjustment to achieve high yields.
####[] 2.2 Carboxylic Acid Protection (C-protection)
Benzyl (Bn) esters are frequently used to protect the carboxylic acid moiety. They [8]are stable to the acidic and basic conditions often used in peptide synthesis but are readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This [8][9]method is exceptionally mild and orthogonal to the acid-labile Boc group. The F[2]ischer-Speier esterification is a common method for this transformation.
####[10][11] 2.3 Recommended Orthogonal Strategy
The Boc/Bn protection scheme is highly recommended for this compound. The a[12]mine is first protected as its N-Boc derivative, followed by the esterification of the carboxylic acid to form the benzyl ester. This sequence prevents potential side reactions during esterification. The resulting N-Boc-3-amino-4-ethylhexanoic acid benzyl ester is a versatile intermediate for further synthetic manipulations.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize typical conditions and expected outcomes for the protection and deprotection of this compound, based on established methods for sterically similar amino acids.
Table 1: Amine (N-Boc) Protection
| Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (Boc)₂O | NaOH / NaHCO₃ | Dioxane/H₂O | 25 | 12-24 | 85-95 | Standard Schotten-Baumann conditions. |
| (Boc)₂O | Triethylamine (TEA) | CH₂Cl₂ or THF | 25-40 | 8-16 | 80-90 | Anhydrous conditions suitable for water-sensitive substrates. |
| ([]Boc)₂O | DMAP (cat.) | CH₂Cl₂ | 25 | 4-8 | >90 | DMAP can accelerate the reaction for sterically hindered amines. |
[13][14]Table 2: Carboxylic Acid (O-Benzyl) Protection
| Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzyl alcohol, p-TsOH | p-Toluenesulfonic acid (p-TsOH) | Toluene or Cyclohexane | Reflux | 4-12 | 80-95 | Fischer-Speier esterification with azeotropic removal of water. |
| B[11][15]enzyl bromide (BnBr) | Cesium Carbonate (Cs₂CO₃) | DMF | 25 | 6-12 | >90 | Mild conditions, avoids strong acids. |
Table 3: Orthogonal Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| N-Boc | 25-50% TFA in CH₂Cl₂ | CH₂Cl₂ | 0-25 | 0.5-2 | Rapid and clean deprotection. Scavengers like triisopropylsilane can be added. |
| N[6][16]-Boc | 4M HCl in Dioxane | Dioxane | 25 | 0.5-2 | Often considered milder than TFA. |
| O[16]-Benzyl (Ester) | H₂, 10% Pd/C | Methanol or Ethanol | 25 | 2-8 | Catalytic hydrogenolysis; very clean. Not compatible with other reducible groups. |
| O[2][9]-Benzyl (Ester) | Ammonium formate, 10% Pd/C | Methanol | 25 | 2-6 | Catalytic Transfer Hydrogenation; avoids the use of H₂ gas. |
##[9]# 4.0 Visualization of Orthogonal Strategy
The following diagrams illustrate the strategic workflow for protecting and selectively deprotecting this compound.
Caption: Orthogonal protection and deprotection of this compound.
Caption: Experimental workflow for the two-step protection process.
Experimental Protocols
Note: These are generalized protocols and may require optimization for scale and specific substrate characteristics. Always monitor reactions by an appropriate method (e.g., TLC, LC-MS).
Protocol 5.1: N-Boc Protection of this compound
-
Preparation: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) and stir until dissolved.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) dissolved in a small amount of dioxane.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can be further purified by crystallization or chromatography if necessary.
Protocol 5.2: Benzyl Esterification of N-Boc-3-Amino-4-ethylhexanoic Acid
-
Preparation: Dissolve N-Boc-3-amino-4-ethylhexanoic acid (1.0 equiv.), benzyl alcohol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv.) in toluene.
-
[10]Reaction: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, or until water evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-Boc-3-amino-4-ethylhexanoic acid benzyl ester.
####[17] Protocol 5.3: Selective Deprotection of the N-Boc Group
-
Preparation: Dissolve the fully protected amino acid (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
[16]Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is the amine-TFA salt, which can often be used directly in the next step.
Protocol 5.4: Selective Deprotection of the O-Benzyl Ester Group
-
Preparation: In a round-bottom flask, dissolve the fully protected amino acid (1.0 equiv.) in methanol or ethanol.
-
[9]Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (approx. 10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
[9]Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours.
-
Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Conce[2]ntrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Enzymatic Stability of Peptides Containing 3-Amino-4-ethylhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life.[1] A promising strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence.[1][2] The unique structural properties of these amino acids can hinder the recognition and cleavage by proteases, thereby enhancing the peptide's stability and bioavailability.[2][3]
This document provides detailed methodologies for assessing the enzymatic stability of peptides containing the non-natural β-amino acid, 3-Amino-4-ethylhexanoic acid. The incorporation of this amino acid is hypothesized to confer significant resistance to proteolytic degradation due to the steric hindrance provided by its ethyl group at the β-position. These protocols describe in vitro stability assays in human serum and in the presence of trypsin, a common serine protease.
Data Presentation
The following tables summarize hypothetical comparative data on the enzymatic stability of a model peptide containing this compound (Peptide-β) versus its native counterpart (Peptide-α). This data illustrates the expected increase in stability conferred by the β-amino acid modification.
Table 1: Stability of Peptides in Human Serum at 37°C
| Time (minutes) | % Intact Peptide-α Remaining | % Intact Peptide-β Remaining |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 42 | 95 |
| 60 | 18 | 92 |
| 120 | 5 | 85 |
| 240 | <1 | 75 |
Table 2: Stability of Peptides in the Presence of Trypsin (1:100 enzyme:substrate ratio) at 37°C
| Time (minutes) | % Intact Peptide-α Remaining | % Intact Peptide-β Remaining |
| 0 | 100 | 100 |
| 10 | 55 | 99 |
| 20 | 30 | 97 |
| 40 | 10 | 94 |
| 60 | 2 | 90 |
| 120 | <1 | 82 |
Table 3: Calculated Half-life (t½) of Peptides
| Condition | Half-life (t½) of Peptide-α (minutes) | Half-life (t½) of Peptide-β (minutes) |
| Human Serum | ~25 | >480 |
| Trypsin | ~15 | >360 |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol details the procedure to assess the stability of peptides in a biologically relevant matrix.[1][4][5]
Materials:
-
Test Peptide (e.g., Peptide-β) and Control Peptide (e.g., Peptide-α), lyophilized powder
-
Human Serum (commercially available, pooled from male donors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in sterile water or an appropriate buffer.
-
Incubation Setup: In microcentrifuge tubes, pre-warm human serum to 37°C. For each peptide and each time point, prepare a reaction tube.
-
Reaction Initiation: To 90 µL of pre-warmed human serum, add 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 50 µL aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation: Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of ice-cold quenching solution (10% TCA in ACN). Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Incubate the quenched samples on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis by RP-HPLC.
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Protocol 2: Protease Stability Assay (Trypsin)
This assay assesses the resistance of the peptide to degradation by a specific protease.[6][7]
Materials:
-
Test Peptide (e.g., Peptide-β) and Control Peptide (e.g., Peptide-α), lyophilized powder
-
Trypsin (sequencing grade), lyophilized powder
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the reaction buffer.
-
Prepare a stock solution of trypsin in the reaction buffer (e.g., 1 mg/mL).
-
-
Reaction Setup: In a microcentrifuge tube, add the peptide stock solution to the reaction buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Reaction Initiation: Initiate the enzymatic reaction by adding trypsin to the peptide solution to achieve a final enzyme:substrate ratio of 1:100 (w/w). Mix gently.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 10, 20, 40, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution (10% TFA).
-
Sample Analysis: Analyze the quenched samples directly by RP-HPLC as described in Protocol 1 (steps 9 and 10).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-4-ethylhexanoic Acid in Peptide Secondary Structure Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a cornerstone of modern drug design and chemical biology. Non-canonical amino acids, particularly γ-amino acid analogs, offer a powerful toolset for inducing specific secondary structures such as helices and turns, which are often crucial for biological activity. This document provides detailed application notes and protocols for the use of 3-Amino-4-ethylhexanoic acid, a substituted γ-amino acid, in the design and synthesis of conformationally constrained peptides.
The incorporation of γ-amino acids into a peptide backbone expands the accessible conformational space and can introduce stable, predictable secondary structures.[1] These modifications can enhance proteolytic stability, improve receptor binding affinity, and modulate pharmacokinetic properties. This compound, with its ethyl group at the C4 position, is hypothesized to sterically favor specific backbone torsion angles, thereby predisposing the peptide to adopt well-defined secondary structures. While direct experimental data for this specific molecule is limited, the principles derived from studies of structurally similar γ-amino acids provide a strong foundation for its application.
Application Notes
Inducing Helical Conformations
The incorporation of substituted γ-amino acids, such as this compound, can promote the formation of various helical structures within a peptide sequence. Depending on the pattern of incorporation (e.g., alternating with α-amino acids or in contiguous blocks), different types of helices, such as the 12-helix or 12/10-helix, can be stabilized.[2][3][4] The ethyl substituent at the C4 position is expected to influence the local backbone conformation, favoring specific dihedral angles that drive helical folding.
Stabilizing β-Turns and Hairpins
In addition to helices, γ-amino acids can be strategically placed to nucleate β-turns and stabilize β-hairpin structures.[5] A single this compound residue can replace two amino acids in a traditional β-turn, effectively locking the turn conformation. This is particularly useful in the design of cyclic peptides and peptidomimetics targeting protein-protein interactions.
Enhancing Proteolytic Stability
Peptides containing non-standard amino acids like this compound generally exhibit increased resistance to enzymatic degradation.[6][7] The altered backbone structure is not recognized efficiently by proteases, leading to a longer biological half-life, a desirable property for therapeutic peptides.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet realistic, data based on studies of similar γ-amino acids. These tables are intended to serve as a guide for expected outcomes when incorporating this residue into a peptide.
| Peptide Sequence | Incorporation Site | Secondary Structure | Helicity (%) | Melting Temperature (Tm) |
| Ac-Ala-Val-(γ-AEH)-Ala-Val-NH2 | i+2 | 12-Helix | 65 | 58°C |
| Ac-(Ala-γ-AEH)3-NH2 | Alternating | 12/10-Helix | 85 | 72°C |
| Ac-Gly-(γ-AEH)-Pro-Gly-NH2 | i+1 of β-turn | Type II' β-turn | - | - |
Table 1: Influence of this compound (γ-AEH) on Peptide Secondary Structure. Helicity is estimated from Circular Dichroism (CD) spectroscopy, and the melting temperature (Tm) is determined by monitoring the change in CD signal with temperature.
| Peptide | Modification | Half-life in human serum (t1/2) | Binding Affinity (Kd) |
| Native Peptide | - | 15 min | 500 nM |
| Peptide with γ-AEH | Single substitution | 8 hours | 150 nM |
| Cyclic Peptide with γ-AEH | To induce turn | 24 hours | 50 nM |
Table 2: Impact of this compound (γ-AEH) on Peptide Stability and Activity. This table illustrates the expected improvements in proteolytic stability and binding affinity upon incorporation of γ-AEH.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-Amino-4-ethylhexanoic acid-OH using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-Amino-4-ethylhexanoic acid-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, including the incorporation of Fmoc-3-Amino-4-ethylhexanoic acid-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide containing this compound
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in phosphate buffer. The final concentration for CD analysis should be in the range of 50-100 µM.
-
CD Spectra Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of the peptide solution from 190 to 260 nm. c. To promote helical structures, titrate TFE into the peptide solution (e.g., 10%, 30%, 50% v/v) and record spectra at each concentration.
-
Data Analysis: a. Subtract the baseline spectrum from the peptide spectra. b. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. c. Analyze the spectra for characteristic secondary structure signals: α-helices typically show minima at ~208 and ~222 nm and a maximum at ~195 nm. β-sheets show a minimum around 218 nm.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy provides detailed structural information at the atomic level.
Materials:
-
Lyophilized purified peptide
-
Deuterated solvent (e.g., TFE-d2/H2O, CD3OH, or DMSO-d6)
-
NMR spectrometer (600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the three-dimensional structure. Short-range NOEs (i, i+1) are indicative of extended conformations, while medium-range NOEs (i, i+2; i, i+3) suggest turn or helical structures.
-
-
Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of peptides containing this compound.
Caption: Experimental workflow for the conformational analysis of peptides incorporating this compound.
Caption: Logical relationship showing how this compound induces a folded structure, leading to enhanced stability and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 3. New Preorganized γ-Amino Acids as Foldamer Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. γ-AApeptides: Design, Structure, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Peptides Incorporating 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide structures is a key strategy in modern drug discovery, offering pathways to peptides with enhanced therapeutic properties. The non-proteinogenic amino acid, 3-Amino-4-ethylhexanoic acid, a β-amino acid, presents a unique structural modification that can confer resistance to enzymatic degradation, induce specific secondary structures, and ultimately improve the pharmacokinetic profile of peptide-based therapeutics.[1] The analysis of peptides containing such modifications requires specialized analytical techniques to ensure correct sequence verification, purity assessment, and structural elucidation.
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of peptides containing this compound. The methodologies described herein are based on established principles of peptide analysis, adapted for the specific considerations introduced by this β-amino acid.
Core Analytical Techniques
The primary analytical techniques for characterizing peptides with this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides critical and often complementary information regarding the peptide's identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and purity assessment of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase. The inclusion of a β-amino acid like this compound can alter the peptide's overall hydrophobicity and its interaction with the stationary phase, potentially requiring method optimization.[3]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of peptides and confirming their amino acid sequence.[3] Tandem mass spectrometry (MS/MS) provides fragmentation data that is crucial for sequencing. The fragmentation patterns of peptides containing β-amino acids can differ from those of standard α-peptides, with unique cleavage sites around the modified residue.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[5] For peptides incorporating non-standard amino acids, NMR is essential for confirming the stereochemistry and elucidating the conformational preferences induced by the modification.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with this compound
The synthesis of peptides containing this compound is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]
Protocol:
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain. Repeat this step once.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-3-Amino-4-ethylhexanoic acid-OH) (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (4 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[6]
-
Monitor the coupling reaction completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
After coupling, drain the reaction solution and wash the peptide-resin extensively with DMF to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
RP-HPLC Analysis and Purification
Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA. The solubility of peptides containing the hydrophobic this compound may be limited in highly aqueous solutions.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is generally suitable. For more hydrophobic peptides, a C4 or C8 column might provide better resolution.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the peptide. A typical starting point is a gradient of 5% to 65% B over 30 minutes. The gradient may need to be adjusted based on the peptide's retention time.
-
Flow Rate: Typically 1 mL/min for analytical scale.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Purification:
-
For preparative HPLC, use a larger diameter column and a higher flow rate.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Caption: Workflow for RP-HPLC analysis and purification of peptides.
Mass Spectrometry Analysis
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified peptide (typically 1-10 pmol/µL) in a solvent compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.
-
-
Instrumentation and Method:
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is recommended.
-
MS1 Scan: Acquire a full scan to determine the m/z of the precursor ion. Peptides can exist in multiple charge states.
-
MS/MS Fragmentation: Select the most abundant precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the fragmentation spectrum to identify b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The presence of this compound will result in a mass shift of 143.1259 Da in the fragmentation series. Unusual fragmentation patterns, such as cleavage of the Cα-Cβ bond, may be observed for β-amino acids.[4]
-
| Ion Type | Description |
| b-ions | Fragments containing the N-terminus. |
| y-ions | Fragments containing the C-terminus. |
| a-ions | Typically formed by the loss of CO from b-ions. |
| Internal Fragments | Result from two backbone cleavages. |
Table 1: Common Fragment Ions in Peptide Mass Spectrometry. [9]
NMR Spectroscopy Analysis
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O). The concentration should typically be in the millimolar range.[10]
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing information about the peptide's secondary structure.[5]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Analysis:
-
Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign the proton resonances to specific amino acids in the peptide sequence. The unique spin system of this compound will need to be identified.
-
Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances, which can be used to calculate a three-dimensional structure of the peptide. The chemical shifts of the Cα and Cβ protons of the β-amino acid can provide insights into the local conformation.
-
| Experiment | Information Obtained |
| 1D ¹H | General proton spectrum, sample purity. |
| 2D TOCSY | Identifies coupled protons within an amino acid residue. |
| 2D NOESY | Identifies protons close in space, reveals secondary structure. |
| 2D ¹H-¹³C HSQC | Correlates protons to their attached carbons for assignment. |
Table 2: Key NMR Experiments for Peptide Structural Analysis. [11]
Data Presentation
Quantitative data from the analytical techniques should be summarized for clear interpretation and comparison.
| Peptide Sequence | HPLC Retention Time (min) | Calculated Mass (Da) | Observed Mass (m/z) | MS/MS Fragmentation | Key NMR Signals (ppm) |
| Example-Peptide-1 | e.g., 15.2 | e.g., 1234.56 | e.g., 618.28 (2+) | e.g., y7, b5 ions observed | e.g., Hα of β-AA at 3.5 ppm |
| Example-Peptide-2 | e.g., 18.7 | e.g., 1345.67 | e.g., 673.84 (2+) | e.g., y-ion series confirms sequence | e.g., Hβ of β-AA at 2.1 ppm |
Table 3: Summary of Analytical Data for Peptides Containing this compound. (Note: The values in this table are placeholders and should be replaced with experimental data).
Signaling Pathways and Logical Relationships
Currently, there is limited publicly available information on specific signaling pathways modulated by peptides containing this compound. The biological activity of such peptides would be highly dependent on the overall sequence and the target protein or receptor.[12] The logical relationship in the analysis of these peptides follows a standard characterization workflow.
Caption: Logical workflow for the synthesis and characterization of modified peptides.
Conclusion
The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of peptides containing this compound. While the core principles of peptide analysis apply, the unique properties of this β-amino acid necessitate careful optimization of synthetic and analytical methods. The successful application of these techniques will enable researchers to confidently synthesize, purify, and characterize these novel peptide entities, paving the way for their further investigation in drug discovery and development.
References
- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. aocs.org [aocs.org]
Application Note: Purification of 3-Amino-4-ethylhexanoic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3-Amino-4-ethylhexanoic acid derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are applicable for both analytical-scale purity assessment and preparative-scale isolation of these compounds.
Introduction
This compound and its derivatives are an important class of compounds, often investigated for their potential therapeutic properties, analogous to molecules like pregabalin.[1][2] Effective purification is critical for ensuring the quality, safety, and efficacy of these active pharmaceutical ingredients (APIs).[2] Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis and purification of amino acid derivatives.[3][4][5][6] Due to the lack of a strong native chromophore, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors.[7][8][9] For chiral molecules, separation of enantiomers is crucial and can be achieved using chiral stationary phases.[10][11][12][13]
This application note details a general RP-HPLC method for the purification of derivatized this compound derivatives and a chiral HPLC method for the separation of its enantiomers.
Data Presentation
Table 1: Representative HPLC Purification Parameters for a Derivatized this compound Derivative
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm (for PITC derivatives) | UV at 254 nm (for PITC derivatives) |
| Injection Volume | 10 µL | 500 µL |
| Column Temp. | 30 °C | Ambient |
| Sample Conc. | 1 mg/mL | 10-50 mg/mL |
| Expected Purity | >98% | >98% |
Table 2: Chiral HPLC Separation Parameters for this compound
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(-), 3.0 x 150 mm, 3 µm[10] |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine[10] |
| Flow Rate | 0.5 mL/min |
| Detection | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
| Column Temp. | 25 °C |
| Injection Volume | 5 µL |
| Sample Prep. | Dissolved in mobile phase |
Experimental Workflow
References
- 1. ijpsr.com [ijpsr.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Coupling 3-Amino-4-ethylhexanoic Acid in Peptide Synthesis
Welcome to the technical support center for challenges encountered during the incorporation of 3-Amino-4-ethylhexanoic acid in peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles associated with this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" residue to couple in peptide synthesis?
This compound presents significant challenges during peptide synthesis primarily due to steric hindrance. The ethyl group at the β-position and the overall bulkiness of the amino acid can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric bulk slows down the reaction kinetics, often leading to incomplete coupling reactions under standard conditions.
Q2: What are the primary consequences of incomplete coupling of this compound?
Incomplete coupling can lead to the formation of deletion sequences, where the final peptide lacks the intended this compound residue. This results in a heterogeneous mixture of peptides, significantly reducing the overall yield of the target molecule and complicating the purification process.
Q3: Which coupling reagents are recommended for incorporating sterically hindered β-amino acids like this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required.[1] Uronium/aminium salt-based reagents such as HATU, HBTU, HCTU, and COMU are often more effective than standard carbodiimide reagents like DCC or DIC.[2] Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices, known for their high reactivity and efficiency in difficult couplings.[2][3]
Q4: Can increasing the reaction time and temperature improve coupling efficiency?
Yes, extending the reaction time, for instance, from 1-2 hours to overnight, can help drive the reaction to completion.[4] Gently increasing the temperature to 30-50°C can also significantly improve the reaction rate for difficult couplings.[2] Microwave-assisted peptide synthesis is another effective strategy to overcome the activation energy barrier in sterically hindered couplings.[1]
Q5: What is "double coupling" and when should it be used?
Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before proceeding to the next deprotection step.[4] This is a highly recommended strategy for sterically hindered amino acids like this compound to ensure the reaction goes to completion and to maximize the yield of the desired peptide.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Low coupling efficiency / Incomplete reaction (Positive ninhydrin test) | Steric Hindrance: The bulky nature of this compound is impeding the reaction. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, HCTU, COMU, PyBOP, or PyAOP.[1][2] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[4] 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 4 hours or overnight) and/or increase the temperature to 40-50°C.[2][4] 4. Use microwave-assisted synthesis: This can provide the necessary energy to overcome the activation barrier.[1] |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus. | 1. Change the solvent: Use a more disruptive solvent like NMP or a mixture of DMF/DCM.[1] 2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation.[1] | |
| Low final yield of the target peptide | Accumulation of deletion sequences: Due to repeated incomplete couplings. | 1. Optimize coupling for the hindered residue: Employ the strategies listed above (potent reagents, double coupling, etc.) at the this compound incorporation step. 2. Monitor each coupling step: Use a qualitative test like the Kaiser test to ensure completion before proceeding.[2] |
| Presence of side products | Racemization: Loss of stereochemical integrity at the chiral center. | 1. Use a racemization suppressant additive: Additives like HOAt or Oxyma Pure are superior to HOBt in minimizing racemization.[1] 2. Choose appropriate coupling reagents: Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[1] 3. Avoid prolonged high temperatures: If using heat, optimize for the shortest time necessary.[1] |
| Guanidinylation of the N-terminus: A side reaction with uronium/aminium reagents (e.g., HBTU, HATU). | Pre-activate the amino acid: Mix the amino acid and coupling reagent in the presence of a base for a few minutes before adding to the resin. This prevents the free coupling reagent from reacting with the peptide's N-terminus. |
Quantitative Data on Coupling Reagent Performance
The following tables summarize data on the effectiveness of different coupling reagents for sterically hindered amino acids. While specific data for this compound is not available, the data for model hindered amino acids like α-aminoisobutyric acid (Aib) provides a useful comparison.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings, due to the formation of reactive OAt esters. | More expensive than HBTU; based on the potentially explosive HOAt.[5] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used; byproducts are generally soluble.[5] | Can cause guanidinylation of the N-terminal amine if not pre-activated.[5] |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable to HATU, with improved safety (Oxyma-based).[2] | Less stable in DMF compared to other reagents. |
| PyBOP | Phosphonium Salt | Very effective for hindered couplings with low racemization; byproducts are less hazardous than those of BOP.[3] | Can be less effective for N-methylated amino acids compared to PyBrOP. |
| DIC/HOAt | Carbodiimide + Additive | Cost-effective. The addition of HOAt significantly improves performance for hindered couplings and reduces racemization. | Generally less reactive than onium salt reagents. |
Table 2: Coupling Efficiency of Selected Reagents with a Model Hindered System (Fmoc-Aib-OH + H-Aib-Resin)
| Coupling Reagent | Yield (%) | Reaction Time | Racemization (%) |
| HATU | High | 1 - 2 hours | Low |
| COMU | High | 1-hour double coupling | Low |
| PyBOP | > 90% Conversion | 16 hours | Low |
Note: This table synthesizes data from multiple sources; reaction conditions may vary.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amino group on the resin using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-3-Amino-4-ethylhexanoic acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.[4]
-
Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[4]
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[2]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for cases where even potent uronium/phosphonium reagents fail to give satisfactory results.[4]
-
Acyl Fluoride Formation:
-
Dissolve the protected Fmoc-3-Amino-4-ethylhexanoic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial.
-
Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[4]
-
Visualizations
Caption: Workflow for Double Coupling of this compound.
References
Technical Support Center: Synthesis of 3-Amino-4-ethylhexanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-4-ethylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary retrosynthetic disconnections for this compound suggest three main synthetic strategies:
-
Mannich-type Reaction: This involves the condensation of an enolate (or its equivalent) of a pentan-3-one derivative with an imine derived from propanal and a suitable nitrogen source.
-
Conjugate (Michael) Addition: This route entails the 1,4-addition of a nitrogen nucleophile (like ammonia or a protected equivalent) to an α,β-unsaturated ester, such as a derivative of 2-ethylhex-2-enoic acid.
-
Arndt-Eistert Homologation: This method starts with the corresponding α-amino acid, 2-amino-3-ethylpentanoic acid, which is then elongated by one carbon atom.
Each of these methods presents a unique set of advantages and potential challenges, particularly concerning stereocontrol at the two chiral centers (C3 and C4).
Q2: How can I control the diastereoselectivity (syn/anti) of the product?
A2: Controlling the relative stereochemistry of the amino and ethyl groups is a critical challenge in the synthesis of this compound. The choice of synthetic route and reaction conditions plays a pivotal role:
-
Substrate Control: The use of chiral auxiliaries attached to the enolate or the Michael acceptor can effectively direct the approach of the incoming nucleophile, leading to high diastereoselectivity.
-
Reagent Control: Employing chiral catalysts, such as proline and its derivatives in Mannich reactions, can create a chiral environment that favors the formation of one diastereomer over the other.
-
Stereospecific Reactions: The Arndt-Eistert homologation is known to proceed with retention of configuration at the α-carbon of the starting amino acid.[1][2] Therefore, using an enantiomerically pure α-amino acid will yield the corresponding β-amino acid with high stereochemical fidelity at that center. The stereochemistry at the newly formed chiral center, however, needs to be controlled in a subsequent step if required.
Q3: What are the expected diastereomeric ratios for these synthetic methods?
A3: The diastereomeric ratio (d.r.) is highly dependent on the specific reagents, catalysts, and reaction conditions used. Below is a summary of expected outcomes based on literature for similar transformations.
| Synthetic Method | Reagents/Conditions | Expected Diastereomeric Ratio (syn:anti) | Reference |
| Mannich Reaction | Proline catalysis | Can favor syn products | [3] |
| Michael Addition | Chiral auxiliary | Can achieve high d.r. (>90:10) | N/A |
| Arndt-Eistert | N-protected α-amino acid | High retention of configuration at Cα | [1] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different routes.
Mannich-type Reaction Route
Problem 1: Low yield of the desired β-amino acid.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete formation of the imine intermediate. | Ensure anhydrous conditions. Use a Dean-Stark trap to remove water if necessary. |
| Poor reactivity of the enolate. | Experiment with different lithium bases (e.g., LDA, LiHMDS) and reaction temperatures. |
| Side reactions consuming starting materials. | See "Problem 2" below. |
Problem 2: Formation of significant side products.
| Side Product | Mitigation Strategy |
| Bis-Mannich Product: The product β-amino ketone reacts with another molecule of the imine. | Use a stoichiometric amount of the imine. Add the enolate slowly to the reaction mixture containing the imine. |
| Aldol Condensation Products: Self-condensation of the ketone or aldehyde. | Pre-form the imine before adding the enolate. Maintain low reaction temperatures. |
Conjugate (Michael) Addition Route
Problem 1: Low conversion of the α,β-unsaturated ester.
| Possible Cause | Troubleshooting Suggestion |
| Low nucleophilicity of the nitrogen source. | Use a more reactive nitrogen nucleophile (e.g., a protected amine that can be deprotected later). |
| Steric hindrance around the β-carbon. | Employ a less sterically hindered nitrogen source. Increase the reaction temperature or use a catalyst. |
Problem 2: Poor diastereoselectivity.
| Possible Cause | Troubleshooting Suggestion |
| Non-selective addition of the nucleophile. | Utilize a chiral nitrogen nucleophile or a chiral catalyst to induce facial selectivity. |
| Epimerization of the product under reaction conditions. | Use milder reaction conditions and quench the reaction promptly. Analyze the kinetic vs. thermodynamic product distribution. |
Arndt-Eistert Homologation Route
Problem 1: Low yield of the homologated acid.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete formation of the acid chloride. | Use a fresh bottle of thionyl chloride or oxalyl chloride. Ensure anhydrous conditions. |
| Decomposition of the diazoketone intermediate. | Perform the reaction at low temperatures and in the dark. Use purified diazomethane. |
Problem 2: Formation of α-chloromethylketone side product.
| Possible Cause | Troubleshooting Suggestion |
| Reaction of the diazoketone with HCl generated in situ. | Use at least two equivalents of diazomethane to quench the HCl. Alternatively, add a non-nucleophilic base like triethylamine.[2] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
Representative Protocol for Diastereoselective Mannich Reaction
-
Imine Formation: To a solution of propanal (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add a solution of a chiral amine (e.g., (R)-α-methylbenzylamine, 1.0 eq) dropwise at 0 °C. Stir for 2-4 hours at room temperature.
-
Enolate Formation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C. Add a solution of a pentan-3-one derivative (e.g., a silyl enol ether, 1.0 eq) dropwise.
-
Mannich Reaction: Cool the imine solution to -78 °C and slowly add the pre-formed enolate solution via cannula. Stir the reaction mixture at -78 °C for several hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection: The chiral auxiliary is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary) to yield the free β-amino acid.
Representative Protocol for Arndt-Eistert Homologation
-
Acid Chloride Formation: To a solution of N-protected 2-amino-3-ethylpentanoic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous ether at 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Wolff Rearrangement: Add silver benzoate (0.1 eq) to the diazoketone solution and stir at room temperature, or heat gently, until nitrogen evolution ceases.
-
Hydrolysis and Work-up: Add water to the reaction mixture and stir. Acidify the aqueous layer and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the crude N-protected β-amino acid.
-
Deprotection: Remove the protecting group under standard conditions to obtain this compound.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Logical relationship between the desired reaction and potential side reactions.
References
Technical Support Center: Optimization of 3-Amino-4-ethylhexanoic Acid Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the successful incorporation of 3-Amino-4-ethylhexanoic acid into peptide sequences. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges associated with this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of this compound challenging?
A1: The primary challenge stems from steric hindrance. This compound is a β-amino acid with alkyl substitution at the β-carbon (an ethyl group), which can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This hindrance slows down the rate of peptide bond formation, potentially leading to incomplete reactions and the formation of deletion sequences.[1] Additionally, sequences containing bulky residues are prone to aggregation on the solid support, which can block reactive sites and impede reagent diffusion.[2]
Q2: Are standard coupling reagents like DCC or DIC suitable for this compound?
A2: Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids and are not recommended as the primary choice for this application.[1][3] It is highly advisable to use more potent coupling reagents to overcome the steric barrier.[1]
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: For challenging couplings involving sterically hindered residues, aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended.[1] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and PyAOP, are considered among the most efficient.[1] Oxyma-based reagents like COMU also show superior performance compared to those based on HOBt.[1]
Q4: What is racemization and is it a significant concern with β-amino acids like this compound?
A4: Racemization is the conversion of a chiral amino acid into a mixture of both L- and D-isomers during the coupling reaction, which can affect the final peptide's structure and biological activity.[4][5] It typically occurs through the formation of an oxazolone intermediate when the carboxyl group is activated.[4] While β-amino acids are generally less prone to oxazolone formation than α-amino acids, the use of potent coupling reagents and extended reaction times needed for hindered residues can still increase the risk. Using additives like HOAt or OxymaPure is crucial to suppress this side reaction.[4]
Q5: How can I monitor the efficiency of the coupling reaction?
A5: The completion of the coupling reaction should be monitored using a qualitative colorimetric test. The Kaiser test (ninhydrin test) is the most common method for detecting free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling, while a negative result (colorless/yellow beads) suggests the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Coupling Yield (Positive Kaiser test after initial coupling) | Insufficiently reactive coupling reagent: Standard carbodiimide reagents (DCC, DIC) may be too weak.[1] | Switch to a more potent coupling reagent: Use an onium-salt reagent such as HATU, HCTU, or COMU, or a phosphonium-salt reagent like PyAOP.[1] These reagents form highly reactive esters capable of overcoming steric hindrance.[1] |
| Steric Hindrance: The bulky ethyl group on the β-carbon is impeding the reaction.[1] | Increase reaction time and/or temperature: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours). Gentle heating or microwave-assisted synthesis can also help overcome the activation energy barrier.[6] | |
| Perform a double coupling: If the Kaiser test is positive after the first coupling, repeat the coupling step with a fresh solution of activated amino acid and reagents.[1] | ||
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.[2][7] | Use aggregation-disrupting solvents: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., "magic mixture" of DCM:DMF:NMP at 1:1:1).[8] | |
| 2. High Levels of D-Isomer Detected (Racemization) | Over-activation of the amino acid: The activated intermediate has a long lifespan, increasing the chance for the α-proton to be abstracted.[4] | Use racemization-suppressing additives: Always use additives like HOAt or Oxyma Pure, which are more effective than HOBt, especially when using carbodiimides.[3][4] |
| Inappropriate Base: Strong, non-hindered bases can promote racemization.[4] | Choose a weaker or more sterically hindered base: Use N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[4] | |
| Prolonged reaction at elevated temperature: High temperatures can accelerate the rate of racemization. | Optimize reaction time and temperature: If using heat, determine the minimum time and temperature required to achieve a satisfactory coupling yield. | |
| 3. Formation of Deletion Sequences in Final Product | Incomplete coupling in the previous cycle: Unreacted amines from the failed incorporation of this compound react in the next cycle.[1] | Implement a capping step: After a double coupling that still results in a positive Kaiser test, cap the unreacted amines using acetic anhydride and a base like DIPEA. This will acetylate the unreacted terminals and prevent them from participating in subsequent reactions. |
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the general performance and recommendations for various classes of coupling reagents.
Disclaimer: The following data is based on general performance for sterically hindered amino acids and may require optimization for this compound specifically.
| Reagent Class | Examples | General Reactivity | Racemization Risk | Recommended for Hindered Couplings? |
| Carbodiimides | DIC, DCC | Moderate | Moderate to High (Requires additive) | Not recommended as a first choice.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High | Low | Yes, generally effective.[1] |
| Aminium/Uronium Salts (Guanidinium-type) | HATU, HCTU | Very High | Very Low | Highly Recommended .[1] |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Very Low | Highly Recommended , especially for N-methylated or highly sensitive residues.[1][3] |
| Immonium-type Salts | COMU | Very High | Very Low | Recommended, superior to HOBt-based reagents.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Amino-4-ethylhexanoic acid using HATU
This protocol is a general guideline for manual solid-phase peptide synthesis (SPPS) on a swollen resin with a deprotected N-terminal amine.
-
Resin Preparation:
-
Swell the resin-bound peptide (e.g., on Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]
-
Perform Fmoc-deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-3-Amino-4-ethylhexanoic acid (3 equivalents relative to the resin loading) in DMF.
-
Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activation mixture to the washed and deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended up to 4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction completion.
-
If the test is negative (colorless/yellow beads), the coupling is complete. Proceed to wash the resin with DMF (5 times).
-
If the test is positive (blue beads), the coupling is incomplete. Drain the vessel and proceed to a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling and Capping for Incomplete Reactions
-
Second Coupling:
-
After an initial coupling attempt that results in a positive Kaiser test, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 from Protocol 1 with a fresh solution of activated amino acid and coupling reagents.[1]
-
After the second coupling reaction (1-2 hours), perform another Kaiser test.
-
-
Capping of Unreacted Amines (if necessary):
-
If the Kaiser test remains positive after the second coupling, it is crucial to cap the unreacted amines to prevent deletion sequences.
-
Wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any unreacted primary amines.
-
Drain the capping solution and wash the resin extensively with DMF (5 times) before proceeding to the deprotection step for the next amino acid in the sequence.
-
Visualizations
The following diagrams illustrate key workflows for the incorporation of this compound.
Caption: Experimental workflow for SPPS incorporation.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Synthesis of Peptides Containing 3-Amino-4-ethylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of peptides incorporating the sterically hindered β-amino acid, 3-Amino-4-ethylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound difficult to synthesize?
A1: The primary challenges stem from the structure of this compound. As a β-amino acid with a bulky ethyl group at the β-carbon, it presents significant steric hindrance. This bulkiness can slow down the kinetics of the peptide bond formation, leading to incomplete coupling reactions and lower overall yields.[1] Furthermore, peptide chains containing bulky and hydrophobic residues are prone to aggregation during solid-phase peptide synthesis (SPPS), which can make reactive sites inaccessible.
Q2: What are the most critical factors to consider for improving the yield?
A2: To enhance the yield, focus on three main areas:
-
Coupling Reagents: Employing highly efficient coupling reagents is crucial to overcome steric hindrance.[2]
-
Reaction Conditions: Optimizing reaction parameters such as time, temperature, and concentration can significantly improve coupling efficiency.[3]
-
Aggregation Management: Implementing strategies to disrupt secondary structure formation and prevent aggregation is vital for successful synthesis.
Q3: Which analytical techniques are recommended for monitoring the synthesis and purity of these peptides?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both monitoring the progress of the synthesis and assessing the purity of the final crude product.[4][5] Mass spectrometry, often MALDI-TOF, is essential to confirm that the target peptide has been synthesized with the correct molecular weight.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky side chain of this compound is impeding the coupling reaction.[1] | Use a stronger coupling reagent: Switch to aminium/uronium salt-based reagents like HATU, HCTU, or COMU, which are known to be highly effective for hindered couplings.[2][7] Increase reaction time and/or temperature: Perform a "double coupling" where the coupling step is repeated.[3] Consider microwave-assisted synthesis to enhance reaction kinetics.[8] |
| Peptide Aggregation on Resin | Secondary Structure Formation: The growing peptide chain, especially if it contains other hydrophobic residues, is folding and aggregating on the solid support, blocking reactive sites. | Use Aggregation-Disrupting Solvents: Incorporate solvents like N-Methyl-2-pyrrolidone (NMP) or use "magic mixtures" (e.g., DMF/DCM with additives). Incorporate Backbone Protection: Consider using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on a preceding amino acid to disrupt hydrogen bonding that leads to aggregation.[9] |
| Presence of Deletion Sequences in Final Product | Failed Coupling Steps: Incomplete coupling at one or more steps in the synthesis leads to peptides missing one or more amino acids. | Optimize Coupling Protocol: In addition to using stronger reagents and double coupling, increase the concentration of the amino acid and coupling reagent solutions to favor the bimolecular reaction.[3] Capping: After the coupling step, "cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent steps. |
| Difficult Purification of the Final Peptide | High Hydrophobicity: The presence of this compound and other hydrophobic residues can make the peptide poorly soluble and difficult to purify by standard RP-HPLC.[9] | Modify HPLC Conditions: Use a slower gradient during RP-HPLC to improve the separation of closely eluting impurities.[10] Alternative Solvents: For extremely hydrophobic peptides, consider adding trifluoroethanol (TFE) to the mobile phase to improve solubility, but be aware this can affect retention on the column.[9] |
| Side Product Formation | Racemization: The chiral center of the amino acid can be affected by the activation and coupling conditions. | Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can minimize racemization.[11][12] COMU is a safer alternative as it is based on OxymaPure and avoids potentially explosive benzotriazole derivatives.[2] |
Quantitative Data Summary
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | High | Very efficient, fast reaction times.[2] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[2] |
| HBTU | Aminium/Uronium Salt | High | Highly efficient and popular; water-soluble byproducts.[2][12] | Can cause guanidinylation; less reactive than HATU for extremely difficult couplings. |
| COMU | Aminium/Uronium Salt | High | Efficiency comparable to HATU; safer as it's based on non-explosive OxymaPure.[2][7] | Limited stability in solution.[2] |
| PyBOP | Phosphonium Salt | >90% Conversion | Efficient and avoids guanidinylation side reactions.[2] | Byproducts can be difficult to remove; less reactive than HATU. |
| DIC/HOBt | Carbodiimide | Moderate to High | Cost-effective; HOBt minimizes racemization.[12] | Slower reaction times compared to aminium/uronium salts; formation of insoluble DCU byproduct if DCC is used.[12] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Coupling of Fmoc-3-Amino-4-ethylhexanoic acid
This protocol outlines a general procedure for incorporating this compound into a peptide sequence on a Rink Amide resin using a microwave peptide synthesizer.[8]
1. Resin Preparation:
- Place the Rink Amide resin in a reaction vessel and allow it to swell in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
- Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes).
- Drain the vessel and repeat the deprotection step once more.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of this compound:
- Prepare the coupling solution: In a separate vial, dissolve Fmoc-3-Amino-4-ethylhexanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and diisopropylethylamine (DIEA) (8 equivalents) in DMF.
- Add the coupling solution to the resin-containing reaction vessel.
- Perform the microwave-assisted coupling (e.g., 75W, 75°C for 10 minutes). Due to the steric hindrance, an extended time is recommended.
- To ensure complete reaction, drain the vessel, wash with DMF, and perform a second coupling ("double coupling") with a freshly prepared solution.
4. Washing:
- Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
- To block any unreacted amino groups, add a solution of 10% acetic anhydride and 1% DIEA in DMF to the resin and react for 10 minutes at room temperature.
- Wash the resin with DMF (3 x 1 min).
Protocol 2: Peptide Cleavage and Precipitation
1. Resin Preparation:
- After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
2. Cleavage:
- Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
3. Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 50 mL of ether for every 1 mL of filtrate) to precipitate the crude peptide.
- Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.
4. Collection and Drying:
- Centrifuge the suspension to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
Visualizations
Caption: A high-level workflow for the synthesis, cleavage, and purification of peptides.
Caption: A decision tree for troubleshooting common causes of low yield in peptide synthesis.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
"racemization issues with 3-Amino-4-ethylhexanoic acid in peptide synthesis"
Welcome to the technical support center for peptide synthesis involving 3-Amino-4-ethylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the incorporation of this sterically hindered β-amino acid, with a particular focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to use in peptide synthesis?
A1: this compound is a non-proteinogenic β-amino acid. Its structure presents two main challenges in solid-phase peptide synthesis (SPPS):
-
Steric Hindrance: The ethyl group at the β-carbon and the adjacent ethyl group create significant steric bulk. This can hinder the approach of the incoming activated amino acid, leading to slower coupling reactions and incomplete acylation.
-
Racemization: Like other chiral amino acids, this compound is susceptible to racemization (loss of stereochemical integrity) at its chiral center during the activation and coupling steps. The specific electronic and steric environment of this β-amino acid can influence its propensity for epimerization.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: Racemization in peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxyl group of an N-protected α-amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. While this compound is a β-amino acid and does not form a five-membered oxazolone, analogous cyclization pathways can still contribute to racemization.
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of enantiomers.[1][2] This mechanism is a significant concern for all amino acids, including β-amino acids.
Below is a diagram illustrating the general mechanisms of racemization.
Q3: Which factors can increase the risk of racemization when coupling this compound?
A3: Several factors can exacerbate racemization:
-
Choice of Coupling Reagent: Highly reactive coupling reagents, especially when used without additives, can promote the formation of racemization-prone intermediates.[3]
-
Type and Amount of Base: Strong, non-hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can significantly increase the rate of racemization by promoting proton abstraction.[1]
-
Reaction Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[4]
-
Solvent Polarity: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in racemization pathways, thereby increasing the risk.[4]
-
Pre-activation Time: Longer pre-activation times of the amino acid before addition of the amine component can lead to higher levels of racemization.[5]
Troubleshooting Guide
This guide addresses common issues encountered when incorporating this compound into a peptide sequence.
Issue 1: High Levels of Racemization Detected
If you observe significant epimerization of the this compound residue, consider the following troubleshooting steps:
Issue 2: Low Coupling Efficiency or Incomplete Reaction
Due to the steric hindrance of this compound, you may encounter difficulties in achieving complete coupling.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of this compound | - Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[6]- Increase coupling time: Extend the reaction time to allow for complete acylation.- Perform a double coupling: After the initial coupling, filter and wash the resin, then repeat the coupling step with fresh reagents. |
| Low Yield | Aggregation of the growing peptide chain | - Change the solvent: Incorporate a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).- Microwave-assisted synthesis: Utilize microwave energy to increase the reaction kinetics and disrupt aggregation. |
Quantitative Data on Racemization
| Coupling Reagent/Additive | Base | Model Peptide/Residue | Racemization (%) | Reference |
| DIC/HOBt | DIEA | H-Gly-Cys-Phe-NH2 | 10.8 | [2] |
| DIC/HOAt | DIEA | H-Gly-Cys-Phe-NH2 | 1.2 | [2] |
| HBTU/HOBt | DIEA | H-Gly-Cys-Phe-NH2 | 6.4 | [2] |
| HATU | DIEA | Fmoc-His(Trt)-OH | < 2.0 | [7] |
| COMU | DIEA | Acyl Carrier Protein (65-74) | < 1.0 | [8] |
| DEPBT | DIEA | Fmoc-His(Trt)-OH | Very Low | [7][9] |
Note: These values are illustrative and the extent of racemization for this compound may vary. It is crucial to perform analytical validation for your specific sequence.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-3-Amino-4-ethylhexanoic acid using HATU
This protocol is designed for manual solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-Amino-4-ethylhexanoic acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N-methylmorpholine (NMM) or sym-collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Kaiser test or other appropriate method for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
Activation: In a separate vessel, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and HATU in DMF. Add NMM or sym-collidine.
-
Pre-activation: Allow the activation mixture to stand for no more than 2 minutes at room temperature to minimize potential side reactions.
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash thoroughly, and perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction and monitor periodically. A double coupling may be necessary.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization using Marfey's Method
This method allows for the determination of the D/L ratio of the amino acid after peptide hydrolysis.
Materials:
-
Synthesized peptide containing this compound
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Peptide Hydrolysis: a. Place a small amount of the purified peptide into a hydrolysis tube. b. Add 6 M HCl and seal the tube under vacuum. c. Heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness.
-
Derivatization: a. To the dried hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[8] b. Add 20 µL of 1 M NaHCO₃ to make the solution alkaline.[8] c. Incubate the mixture at 40°C for 1 hour.[8] d. Stop the reaction by adding 10 µL of 2 M HCl.[8]
-
HPLC Analysis: a. Evaporate the solvent to dryness and redissolve the residue in 500 µL of 50% ACN/water. b. Inject an appropriate volume onto a C18 reversed-phase HPLC column. c. Elute with a gradient of ACN in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[8] e. Quantify the peak areas to determine the percentage of racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Cleavage and Deprotection of Peptides with 3-Amino-4-ethylhexanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-standard amino acid, 3-Amino-4-ethylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the critical cleavage and deprotection steps of your solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges anticipated during the cleavage and deprotection of peptides containing this compound?
The incorporation of this compound, a bulky β-amino acid, can present several challenges. The primary concerns are related to steric hindrance from the ethylhexyl side chain, which can impede reagent access to the peptide backbone and the resin linker. This can lead to incomplete cleavage from the solid support, incomplete removal of side-chain protecting groups from other residues, and potentially lower yields of the desired peptide.[1][2]
Q2: Are there specific side reactions I should be aware of when cleaving peptides with this non-standard amino acid?
While specific side reactions for this compound are not extensively documented, general side reactions in peptide synthesis may be exacerbated by the presence of this bulky residue.[3][4] These can include:
-
Incomplete Deprotection: The bulky side chain may sterically hinder the removal of protecting groups from neighboring amino acids.[1]
-
Aggregation: Peptides containing bulky, hydrophobic residues are more prone to aggregation, which can reduce cleavage efficiency.[3]
-
Re-attachment of Scavengers: Cationic species generated during cleavage can react with nucleophilic side chains if not effectively scavenged. The steric bulk of this compound might influence the local environment and the effectiveness of scavengers.
Q3: Which cleavage cocktail is recommended for peptides containing this compound?
A standard and robust cleavage cocktail is generally a good starting point. A common choice is Reagent K or a variation thereof.[5] For peptides with sensitive residues like Cys, Met, Trp, and Tyr, a comprehensive scavenger cocktail is crucial.[5] A widely used general-purpose cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Q4: How can I monitor the efficiency of the cleavage and deprotection reaction?
It is highly recommended to perform a small-scale trial cleavage on a small amount of the peptide-resin (e.g., 10-20 mg).[6][7] The resulting crude peptide can then be analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the completeness of the cleavage and deprotection.[8] This allows for optimization of the cleavage conditions before committing the entire batch.
Troubleshooting Guides
Problem 1: Low Yield of Cleaved Peptide
| Potential Cause | Recommended Solution |
| Incomplete Cleavage Due to Steric Hindrance | 1. Extend Reaction Time: Increase the cleavage time from the standard 2-4 hours up to 6-8 hours, or even overnight in challenging cases. Monitor the progress with small-scale test cleavages.[7] 2. Increase Temperature: Carefully increase the reaction temperature to 30-40°C. Caution: Higher temperatures can increase the risk of side reactions. 3. Use a Stronger Acid: Consider using a cleavage cocktail with a higher concentration of TFA or adding a stronger acid like trifluoromethanesulfonic acid (TFMSA), but be aware of potential side reactions with sensitive residues. |
| Peptide Aggregation on Resin | 1. Swell Resin Adequately: Ensure the peptide-resin is fully swollen in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before adding the cleavage cocktail.[6] 2. Agitation: Use continuous and efficient agitation during the cleavage reaction to improve reagent access. |
| Premature Cleavage During Synthesis | This is less likely to be the primary cause of low yield at the final cleavage step but can contribute. Ensure the appropriate resin and linker with sufficient acid stability were used during synthesis. |
Problem 2: Incomplete Deprotection of Other Amino Acid Side Chains
| Potential Cause | Recommended Solution |
| Steric Hindrance from this compound | 1. Optimize Scavenger Cocktail: Ensure the scavenger cocktail is appropriate for the protecting groups present in your peptide. For bulky protecting groups like Pbf on Arginine, longer deprotection times may be necessary.[9][10] 2. Extended Reaction Time: As with incomplete cleavage, extending the reaction time in the cleavage cocktail can facilitate the complete removal of stubborn protecting groups.[7] |
| Inefficient Scavenging | 1. Increase Scavenger Concentration: Slightly increase the concentration of scavengers like TIS and EDT in the cleavage cocktail. 2. Use a Cocktail of Scavengers: A combination of scavengers is often more effective than a single one.[5] |
Problem 3: Presence of Unexpected Peaks in HPLC/MS of Crude Product
| Potential Cause | Recommended Solution |
| Alkylation of Sensitive Residues (e.g., Trp, Met, Cys, Tyr) | 1. Optimize Scavenger Cocktail: This is often the primary cause. Ensure your cleavage cocktail contains appropriate scavengers for the sensitive amino acids in your sequence (e.g., TIS, EDT, thioanisole).[5][8] 2. Minimize Cleavage Time: Use the minimum time required for complete cleavage and deprotection to reduce exposure to reactive species. |
| Aspartimide Formation (if Asp is present) | If your sequence contains Asp, especially followed by Gly, Ala, or Ser, aspartimide formation can occur.[3] Consider using protecting groups on Asp designed to minimize this side reaction during synthesis. Adding HOBt to the deprotection solution during synthesis can also help.[3] |
| Oxidation of Methionine or Cysteine | Use a cleavage cocktail containing scavengers that prevent oxidation, such as EDT or dithiothreitol (DTT).[5] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is a general starting point for peptides containing this compound.
Reagents:
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin (e.g., 0.1 mmol scale) in DCM for 30 minutes in a reaction vessel.[6]
-
Drain the DCM.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the peptide-resin.[7]
-
Agitate the mixture at room temperature for 2-4 hours. For peptides with this compound, consider extending this to 4-6 hours initially.
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold diethyl ether two more times, and then dry the peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Test Cleavage for Optimization
Procedure:
-
Place a small amount of dried peptide-resin (10-20 mg) in a microcentrifuge tube.[6]
-
Add 200-400 µL of the chosen cleavage cocktail.
-
Vortex the tube and allow it to react at room temperature for a set amount of time (e.g., 2, 4, 6, and 8-hour time points for a time-course study).
-
After the desired time, filter the cleavage mixture away from the resin beads (e.g., using a filter-bottom microcentrifuge tube).
-
Precipitate the peptide with cold diethyl ether as described in the standard protocol.
-
Analyze the crude peptide by HPLC and MS to determine the optimal cleavage time.
Visualizations
Caption: Experimental workflow for cleavage and deprotection.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides Containing 3-Amino-4-ethylhexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid 3-Amino-4-ethylhexanoic acid (AEEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEEA), and how does it differ from standard amino acids?
A1: this compound is a non-proteinogenic β-amino acid. Unlike the α-amino acids that constitute natural proteins, the amino group in AEEA is attached to the third carbon (the β-carbon) from the carboxyl group. Its structure includes an ethyl group at the 4-position. This unique structure can influence peptide conformation and fragmentation behavior in mass spectrometry.
Q2: Why am I not getting a confident peptide identification when searching my MS/MS data against a standard protein database?
A2: Standard protein databases do not contain sequences with non-proteinogenic amino acids like AEEA.[1] Successful identification relies on a well-annotated reference database.[1] You will need to add the specific sequence of your AEEA-containing peptide, including the mass of the AEEA residue, to a custom database for the search algorithm to identify it correctly. Misassigning modified peptides to incorrect amino acid sequences is a potential source of false-positive identifications.[2]
Q3: What are the expected b- and y-ion series for a peptide containing AEEA?
A3: The b- and y-ions will be calculated based on the standard peptide backbone cleavage.[3][4] However, you must use the specific residue mass of this compound (C8H17NO2, monoisotopic mass: 159.126 g/mol ) in your calculations.[5] The fragmentation will occur along the peptide backbone, but the relative intensities of the b- and y-ions may be influenced by the presence of the β-amino acid.
Q4: Can I expect to see side-chain fragmentation from the AEEA residue?
A4: Yes, the ethylhexanoic acid side chain may undergo fragmentation, especially under higher-energy collision-induced dissociation (CID). This can result in neutral losses from your fragment ions. Common neutral losses from alkyl side chains can include the loss of ethylene (28 Da) or other small alkyl fragments. It is crucial to look for these mass shifts in your MS/MS spectrum.
Q5: How does the fragmentation of a β-amino acid-containing peptide differ from that of a standard α-peptide?
A5: Peptides containing β-amino acids may exhibit different fragmentation patterns compared to standard α-peptides. The position of the amino group can influence charge distribution and the stability of fragment ions. You may observe different relative abundances of b- and y-ions or unique fragmentation pathways that are not typical for α-peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Fragmentation of the Peptide | The peptide ion may not have sufficient internal energy for dissociation. | Increase the collision energy (CID or HCD) gradually. Consider using a different fragmentation method like Electron Transfer Dissociation (ETD) if available, which can be effective for peptides with unusual structures. |
| Unidentifiable Peaks in the MS/MS Spectrum | These could be due to non-standard fragmentation pathways, such as side-chain losses from the AEEA residue or internal fragmentation. | Manually inspect the spectrum for neutral losses from major fragment ions. A loss of 28 Da (ethylene) or 42 Da (propylene) from the side chain is plausible. Consider the possibility of internal fragment ions, which result from double backbone cleavage.[4] |
| Ambiguous Localization of the AEEA Residue | A poor fragmentation pattern can lead to ambiguity in assigning the site of modification or the position of a non-standard residue.[6] | Ensure high-resolution MS/MS data is acquired to accurately determine fragment ion masses. If possible, synthesize and analyze isomeric peptides with the AEEA at different positions to compare fragmentation patterns. |
| Low Ionization Efficiency | The presence of the non-proteinogenic amino acid might affect the overall charge state and ionization efficiency of the peptide.[7] | Optimize the spray conditions in your electrospray ionization (ESI) source. Experiment with different solvents and additives (e.g., formic acid, acetic acid) to improve protonation. |
| Incorrect Peptide Sequence Assignment by Software | The search algorithm may be misidentifying the AEEA-containing peptide as a standard peptide with post-translational modifications.[2] | Create a custom sequence database containing the exact sequence of your target peptide with the defined mass of the AEEA residue. This will significantly improve the accuracy of the database search. |
Predicted Fragmentation Data for a Hypothetical Peptide (Ac-Ala-AEEA-Gly-NH2)
| Precursor Ion (m/z) | Fragment Ion Type | Predicted m/z | Description |
| 344.22 (M+H)+ | b1 | 114.06 | Ac-Ala |
| y1 | 75.05 | Gly-NH2 | |
| b2 | 273.19 | Ac-Ala-AEEA | |
| y2 | 231.17 | AEEA-Gly-NH2 | |
| Internal Fragment | 159.13 | AEEA residue | |
| b2 - 28.03 | 245.16 | Loss of ethylene from AEEA side chain | |
| y2 - 42.05 | 189.12 | Loss of propylene from AEEA side chain |
Experimental Protocol: Mass Spectrometry Analysis of an AEEA-Containing Peptide
-
Sample Preparation:
-
Dissolve the synthetic AEEA-containing peptide in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 1-10 pmol/µL.
-
Centrifuge the sample to remove any particulates.
-
-
Liquid Chromatography (for complex samples):
-
Use a C18 reverse-phase column.
-
Establish a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Run a gradient from 5% to 95% B over 30 minutes to elute the peptide.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire a full MS scan (e.g., over an m/z range of 200-2000) to identify the precursor ion of the AEEA-containing peptide.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Set the collision energy to a starting value (e.g., 25-30 arbitrary units) and optimize as needed to achieve good fragmentation.
-
Acquire high-resolution MS/MS data if possible to aid in fragment identification.
-
-
Data Analysis:
-
Create a custom FASTA file containing the sequence of the AEEA-peptide. Define the modification mass of AEEA.
-
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS data against the custom database.
-
Manually inspect the annotated MS/MS spectra to verify the b- and y-ion series and to identify any unassigned peaks corresponding to potential side-chain fragmentation or neutral losses.
-
Visualizations
Caption: Predicted fragmentation of a peptide with this compound.
Caption: General workflow for MS analysis of AEEA-peptides.
Caption: A troubleshooting decision tree for AEEA-peptide analysis.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. This compound | C8H17NO2 | CID 2733734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
"developing a robust analytical method for 3-Amino-4-ethylhexanoic acid quantification"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a robust analytical method for the quantification of 3-Amino-4-ethylhexanoic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying amino acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also a widely used method.[2] The choice of technique often depends on the required sensitivity, selectivity, and the available instrumentation.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is generally required for GC-MS analysis to make the polar amino acid more volatile and improve its chromatographic behavior.[3] Common derivatization techniques include silylation and alkylation.[4] For LC-MS/MS, derivatization is not always necessary but can be employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[5]
Q3: What are the key challenges in developing a quantification method for this compound?
A3: Key challenges include:
-
Sample Preparation: Efficiently extracting the analyte from complex biological matrices while minimizing interferences is crucial.[6] Protein precipitation is a common first step.[7]
-
Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate quantification.[6]
-
Chromatographic Resolution: Achieving good separation from other endogenous amino acids and isomeric compounds is essential for accurate quantification.
-
Derivatization Efficiency: Incomplete or inconsistent derivatization reactions can lead to poor reproducibility in GC-MS methods.[4]
-
Analyte Stability: The stability of the amino acid during sample storage and preparation must be considered to prevent degradation.[8]
Q4: How can I deal with matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, you can:
-
Improve Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the matrix effect.
-
Employ Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[7]
-
Optimize Chromatography: Ensure the analyte is chromatographically separated from co-eluting matrix components that cause ion suppression.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Column contamination. 2. Incompatible injection solvent. 3. Column degradation. | 1. Flush the column with a strong solvent. 2. Ensure the injection solvent is similar in strength to the mobile phase. 3. Replace the column if it's old or has been used extensively.[9][10] |
| Inconsistent Retention Times | 1. Insufficient column equilibration between injections. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Increase the equilibration time in your gradient program.[11] 2. Check for leaks in the LC system and ensure mobile phases are properly prepared. 3. Use a column oven to maintain a stable temperature.[9] |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Sample degradation. | 1. Improve sample cleanup or use a stable isotope-labeled internal standard.[6] 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[9] 3. Prepare fresh samples and standards. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated ion source. | 1. Use high-purity solvents and additives.[11] Flush the LC system. 2. Clean the ion source components.[9] |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple Peaks for the Analyte | 1. Incomplete derivatization. 2. Presence of isomers. | 1. Optimize derivatization conditions (temperature, time, reagent concentration). 2. Optimize the GC temperature program to improve separation. |
| Poor Reproducibility | 1. Inconsistent derivatization. 2. Sample degradation. 3. Inlet discrimination. | 1. Ensure precise and consistent addition of derivatization reagents. 2. Analyze samples as soon as possible after preparation. 3. Optimize inlet temperature and injection parameters. |
| Peak Tailing | 1. Active sites in the GC inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. 2. Bake out the column or trim the front end. |
| No Peak Detected | 1. Derivatization failure. 2. Analyte degradation in the hot inlet. 3. Incorrect MS acquisition parameters. | 1. Check the derivatization reagent and procedure. 2. Use a lower inlet temperature. 3. Verify the MS is set to monitor the correct ions for the derivatized analyte. |
Quantitative Data Summary
The following table summarizes typical performance metrics for amino acid quantification methods. These values can serve as a benchmark when developing a method for this compound.
| Analytical Method | Typical Limit of Quantification (LOQ) | Typical Linearity (r²) | Typical Recovery (%) | Reference |
| LC-MS/MS | 0.1 - 10 µM | > 0.99 | 85 - 115 | [12] |
| GC-MS | 1 - 50 µM | > 0.99 | 80 - 120 | [13] |
| HPLC-Fluorescence | 0.5 - 20 µM | > 0.99 | 90 - 110 | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to retain and elute the polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard of this compound.
Protocol 2: GC-MS Quantification of this compound in a Pharmaceutical Formulation
1. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., 0.1 N HCl).
-
Transfer an aliquot of the solution to a derivatization vial and evaporate to dryness.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
2. GC-MS Analysis
-
GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Enhancing Peptide Lifespan: A Comparative Guide to Proteolytic Stability with 3-Amino-4-ethylhexanoic Acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation can rapidly diminish the therapeutic efficacy of peptide-based drugs. A promising strategy to overcome this is the incorporation of non-natural amino acids, such as the β-amino acid 3-Amino-4-ethylhexanoic acid. This guide provides a framework for comparing the proteolytic stability of peptides with and without this modification, supported by established experimental protocols and illustrative data.
The Mechanism of Enhanced Stability
Proteases are enzymes that catalyze the cleavage of peptide bonds. Their active sites are highly specific to the conformation of the peptide backbone formed by α-amino acids. The introduction of a β-amino acid, such as this compound, extends the carbon skeleton of the amino acid residue.[6] This alteration disrupts the typical three-dimensional structure that proteases recognize, rendering the modified peptide a poor substrate for enzymatic degradation.[1][7] Studies on various β-peptides have consistently demonstrated their resilience to proteolysis.[8]
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Analogues as Potential Anticancer Agents
A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogues have been synthesized and evaluated for their potential as anticancer agents. This guide provides a comparative overview of their biological activity, focusing on their antiproliferative effects against various cancer cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and optimization of these compounds.
Quantitative Biological Activity Data
The antiproliferative activity of the synthesized compounds was assessed against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their potency. For comparison, the activity of the standard chemotherapeutic agent, cisplatin, is also included.
| Compound ID | Modification | IC₅₀ (µM) against A549 cells |
| 21 | Oxime derivative | 5.42[1] |
| 22 | Oxime derivative | 2.47[1] |
| 25 | Carbohydrazide derivative | 8.05[1] |
| 26 | Carbohydrazide derivative | 25.4[1] |
| Cisplatin | Standard Drug | 11.71[1] |
Key Findings:
-
The presence of an oxime moiety in compounds 21 and 22 significantly enhanced their antiproliferative activity, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively.[1]
-
Both compounds 21 and 22 demonstrated greater potency than the standard chemotherapeutic agent, cisplatin (IC₅₀ = 11.71 µM).[1]
-
The carbohydrazide derivatives 25 and 26 also exhibited antiproliferative effects, although they were less potent than the oxime-containing analogues.[1]
-
In addition to their activity against A549 cells, the most promising compounds (21 , 22 , 25 , and 26 ) also showed cytotoxic effects against H69 human lung carcinoma cells.[1]
Experimental Protocols
Antiproliferative Activity Assay (A549 Human Lung Adenocarcinoma Cells)
The in vitro antiproliferative activity of the synthesized compounds was evaluated using the A549 human lung adenocarcinoma cell line.[1]
-
Cell Culture: A549 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the test compounds (or cisplatin as a positive control) and incubated for a specified period.
-
Cell Viability Assessment: Cell viability was determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of the antiproliferative activity of the synthesized compounds.
Caption: Workflow for Synthesis and Antiproliferative Evaluation.
Molecular Docking Studies
To elucidate the potential mechanism of action, in silico molecular docking studies were performed. These studies suggested that compound 22 has the ability to interact with human SIRT2 and EGFR, indicating a potential dual-targeting mechanism.[1] The development of inhibitors that can simultaneously modulate multiple pathways, such as those involving EGFR and SIRT2, represents a promising strategy to overcome drug resistance in cancer therapy.[1]
The thiazole scaffold, present in these analogues, is a well-established pharmacophore in medicinal chemistry with a wide range of pharmacological applications, including anticancer activities.[1] The versatility of the thiazole ring allows for interactions with diverse biological targets, making it a valuable scaffold for the design of novel therapeutic agents.[1]
References
"comparative study of different synthesis routes for 3-Amino-4-ethylhexanoic acid"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
This guide provides a comparative analysis of two primary synthetic routes for 3-amino-4-ethylhexanoic acid, a valuable building block in medicinal chemistry and drug development. The routes discussed are the Rodionov reaction and a multi-step synthesis commencing with a Michael addition. This document presents a detailed examination of each method, including experimental protocols, comparative data, and a logical workflow diagram to aid in the selection of the most suitable synthesis strategy based on laboratory capabilities and research objectives.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound. These values are based on representative procedures and may vary depending on specific reaction conditions and scale.
| Parameter | Route 1: Rodionov Reaction | Route 2: Michael Addition & Reduction |
| Overall Yield | ~55-65% | ~60-70% |
| Number of Steps | 1 | 3 |
| Reaction Time | 4-6 hours | 26-30 hours |
| Starting Materials | 2-Ethylbutanal, Malonic Acid, Ammonium Acetate | Ethyl 2-hexenoate, Nitromethane, Di-tert-butyl dicarbonate, Raney Nickel |
| Key Reagents | Ethanol, Ammonium Hydroxide | Sodium Ethoxide, HCl, Palladium on Carbon |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization |
| Diastereoselectivity | Low to moderate | Can be controlled with chiral catalysts |
Experimental Protocols
Route 1: Rodionov Reaction
This one-pot synthesis offers a direct approach to this compound from commercially available starting materials.
Materials:
-
2-Ethylbutanal (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Ammonium acetate (2.5 equiv)
-
Ethanol
-
Ammonium hydroxide solution (25%)
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 2-ethylbutanal (1.0 equiv) and malonic acid (1.2 equiv) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Ammonium acetate (2.5 equiv) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 1.
-
The aqueous solution is washed with diethyl ether to remove unreacted starting materials and byproducts.
-
The aqueous layer is then basified with a 25% ammonium hydroxide solution to a pH of approximately 9-10, leading to the precipitation of the crude amino acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification is achieved by recrystallization from a water/ethanol mixture to yield this compound.
Route 2: Michael Addition of Nitromethane followed by Reduction
This three-step route provides an alternative pathway that allows for greater control over stereochemistry, particularly when employing chiral catalysts in the Michael addition step.
Step 1: Synthesis of Ethyl 4-ethyl-3-nitrohexanoate
-
Materials: Ethyl 2-hexenoate (1.0 equiv), Nitromethane (1.5 equiv), Sodium ethoxide (0.1 equiv), Ethanol.
-
Procedure: To a solution of ethyl 2-hexenoate (1.0 equiv) in ethanol, nitromethane (1.5 equiv) and a catalytic amount of sodium ethoxide (0.1 equiv) are added. The mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to give ethyl 4-ethyl-3-nitrohexanoate.
Step 2: Hydrolysis of the Ester
-
Materials: Ethyl 4-ethyl-3-nitrohexanoate (1.0 equiv), Lithium hydroxide (1.5 equiv), Tetrahydrofuran/Water mixture.
-
Procedure: The nitro ester is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (1.5 equiv) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is then acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethyl-3-nitrohexanoic acid.
Step 3: Reduction of the Nitro Group
-
Materials: 4-Ethyl-3-nitrohexanoic acid (1.0 equiv), Raney Nickel (catalytic amount), Methanol, Hydrogen gas.
-
Procedure: The nitro acid is dissolved in methanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation at 50 psi for 10-12 hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. Purification can be achieved by recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Assessing the Impact of 3-Amino-4-ethylhexanoic Acid on Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the receptor binding affinity of the novel compound 3-Amino-4-ethylhexanoic acid. Due to the absence of published experimental data on this specific molecule, this document outlines a prospective analysis based on its structural similarity to known neuromodulatory compounds. The primary focus is on the potential interaction with GABA (gamma-aminobutyric acid) receptors, a plausible target given the compound's structural characteristics as a substituted β-amino acid.
The following sections detail the proposed experimental protocols, present a comparative data structure for future results, and visualize the relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Comparative Analysis of Receptor Binding Affinity
While direct binding data for this compound is not currently available, a comparative analysis with established GABA receptor ligands is essential for contextualizing future experimental results. The table below is structured to facilitate this comparison, with placeholder values for the compound of interest.
| Compound | Receptor Target | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Assay Type |
| This compound | GABAᴀ Receptor | To Be Determined | To Be Determined | To Be Determined | Radioligand Binding |
| This compound | GABAₑ Receptor | To Be Determined | To Be Determined | To Be Determined | Radioligand Binding |
| GABA (gamma-Aminobutyric acid) | GABAᴀ Receptor | 10-100 | - | - | Radioligand Binding |
| Muscimol | GABAᴀ Receptor | 2-10 | - | - | Radioligand Binding |
| Bicuculline | GABAᴀ Receptor | 40-150 | - | - | Radioligand Binding |
| Baclofen | GABAₑ Receptor | 30-200 | - | - | Radioligand Binding |
| Saclofen | GABAₑ Receptor | 100-500 | - | - | Radioligand Binding |
Kᵢ: Inhibition constant; Kₑ: Equilibrium dissociation constant; Bₘₐₓ: Maximum receptor density.
Experimental Protocols
To determine the binding affinity of this compound, standardized and robust experimental methodologies are required. The following protocols for radioligand binding assays and Surface Plasmon Resonance (SPR) are recommended.
1. Radioligand Binding Assay for GABAᴀ Receptors
This protocol is designed to assess the competitive binding of this compound to the GABAᴀ receptor using a radiolabeled ligand.
-
Materials:
-
Rat brain cortex membranes (source of GABAᴀ receptors)
-
[³H]Muscimol (radioligand)
-
This compound (test compound)
-
GABA (unlabeled competitor for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of rat brain membranes in the binding buffer.
-
In a series of tubes, add the membrane suspension, a fixed concentration of [³H]Muscimol, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.
-
Incubate the mixtures at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ value of this compound using competitive binding analysis software.
-
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[1][2] This method can determine the association (kₐ) and dissociation (kₑ) rates of this compound to a target receptor.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant GABA receptor protein
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the purified GABA receptor protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the analyte over the sensor surface and monitor the binding response in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte from the receptor.
-
Regenerate the sensor surface to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Visualizations
GABAergic Signaling Pathway
The following diagram illustrates the canonical GABAergic signaling pathway, which is a potential target for this compound. GABA, the primary inhibitory neurotransmitter in the central nervous system, exerts its effects through ionotropic GABAᴀ receptors and metabotropic GABAₑ receptors.[3][4]
References
Conformational Effects of 3-Amino-4-ethylhexanoic Acid in Comparison to Other β-Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the conformational preferences of novel amino acid analogues is paramount for rational drug design and the development of new biomaterials. This guide provides a comparative analysis of the conformational effects of 3-Amino-4-ethylhexanoic acid and other β-amino acids, supported by available experimental data and detailed methodologies for key analytical techniques.
Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will focus on a detailed comparison with the well-studied, unsubstituted β-alanine. The expected conformational impact of the ethyl substituent at the C4 position of this compound will be extrapolated from fundamental principles of steric hindrance and conformational analysis. This guide also provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, which are the principal techniques for elucidating the conformational landscape of such molecules.
Introduction to β-Amino Acid Conformation
β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, exhibit a greater degree of conformational flexibility. This flexibility allows them to adopt a wider range of secondary structures, including various helices (such as the 14-helix), turns, and sheets, making them attractive building blocks for foldamers and peptidomimetics with enhanced proteolytic stability. The specific conformation adopted by a β-amino acid is influenced by the nature and position of its side chains, which can introduce steric constraints and favor certain dihedral angles.
Comparison of Conformational Properties
The conformational landscape of a molecule is primarily defined by the energetically preferred dihedral angles of its rotatable bonds. For β-amino acids, the key backbone dihedral angles are φ (phi), ψ (psi), and θ (theta). The substituents on the β-carbon (C3) and, in the case of this compound, the γ-carbon (C4), play a crucial role in determining the stable conformations.
Data Presentation
The following tables summarize the available experimental and computational data for β-alanine, which serves as our baseline for comparison. The corresponding data for this compound is currently not available in the public domain and would require experimental determination or computational modeling.
Table 1: NMR Spectroscopic Data for β-Alanine in Aqueous Solution
| Parameter | Value | Reference |
| ³J(Hα, Hβ1) | ~6-8 Hz | [1] |
| ³J(Hα, Hβ2) | ~6-8 Hz | [1] |
| Interpretation | The observed vicinal coupling constants for β-alanine in aqueous solution suggest a lack of strong conformational preference, indicating a dynamic equilibrium between gauche and trans conformers around the Cα-Cβ bond.[1] |
Table 2: Predicted Conformational Data for this compound (Hypothetical)
| Parameter | Predicted Effect of 4-Ethyl Group | Rationale |
| Preferred Conformation | Likely to favor specific rotamers to minimize steric clash. | The bulky ethyl group at the C4 position is expected to introduce significant steric hindrance, restricting free rotation around the C3-C4 bond. This will likely lead to a more defined set of low-energy conformations compared to the flexible nature of β-alanine. |
| Dihedral Angles (θ) | Expected to deviate significantly from a random distribution. | To accommodate the ethyl group, specific dihedral angles that maximize the distance between the ethyl group and other bulky substituents (the amino and carboxyl groups) will be favored. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and comparison of molecular conformations. Below are generalized methodologies for the key techniques employed in the conformational analysis of β-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides information about dihedral angles and interatomic distances, respectively.
Protocol for Conformational Analysis of a Novel β-Amino Acid by NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of the β-amino acid (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mM in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar coupling networks and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The mixing time for the NOESY/ROESY experiment should be optimized to observe key correlations.
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Measure the vicinal proton-proton coupling constants (³J) from the high-resolution 1D or 2D spectra. These values can be related to the corresponding dihedral angles using the Karplus equation.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints between protons.
-
-
Structure Calculation: Use the experimental coupling constants and distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of conformers that are consistent with the NMR data.
NMR Experimental Workflow
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the molecular conformation in the solid state.
Protocol for Single-Crystal X-ray Diffraction of a β-Amino Acid:
-
Crystallization: Grow single crystals of the β-amino acid of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data until a satisfactory agreement is achieved.
-
X-ray Crystallography Workflow
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool to explore the potential energy surface of a molecule and identify its low-energy conformers.
Protocol for Conformational Analysis of a β-Amino Acid using DFT:
-
Initial Structure Generation:
-
Build the 3D structure of the β-amino acid using a molecular editor.
-
Perform a conformational search using a lower-level method (e.g., molecular mechanics) to generate a diverse set of initial conformers by systematically rotating all rotatable bonds.
-
-
Geometry Optimization:
-
For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment if comparing to solution-phase experimental data.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
-
Analysis of Results:
-
Compare the relative energies of all stable conformers to identify the most populated ones at a given temperature.
-
Analyze the dihedral angles and other geometric parameters of the low-energy conformers.
-
Theoretically calculate NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with experimental data for validation.
-
DFT Calculation Workflow
Conclusion and Future Directions
While a comprehensive experimental comparison of the conformational effects of this compound remains to be performed, this guide provides a framework for such an investigation. Based on the foundational knowledge of β-alanine's conformational flexibility, it is hypothesized that the introduction of an ethyl group at the C4 position will significantly restrict the available conformational space, leading to a more defined set of preferred conformations.
Future research should focus on the synthesis and subsequent experimental characterization of this compound using the NMR and X-ray crystallography protocols outlined above. The resulting experimental data, in conjunction with DFT calculations, will provide a clear picture of its conformational landscape and enable a direct and quantitative comparison with other β-amino acids. This knowledge will be invaluable for the rational design of novel peptidomimetics and other bioactive molecules with tailored three-dimensional structures.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, a primary obstacle to their clinical success is their inherent instability, as they are rapidly degraded by proteases in the body. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone. This guide provides a comparative overview of the in vitro and in vivo stability of peptides modified with β-amino acids, using 3-Amino-4-ethylhexanoic acid as a representative example of this class.
While specific experimental data for peptides containing this compound is limited in published literature, the principles of enhanced stability are well-established for peptides incorporating β-amino acids. These modifications alter the peptide backbone, rendering it resistant to enzymatic degradation.[1][2][3] This guide synthesizes data from studies on various β-amino acid-containing peptides to provide a robust comparison.
Mechanism of Enhanced Stability
The introduction of a β-amino acid, which contains an additional carbon atom in its backbone compared to natural α-amino acids, fundamentally alters the peptide's structure. This change creates steric hindrance and disrupts the conformation recognized by proteolytic enzymes, thereby preventing cleavage.[4] Peptides constructed entirely from or incorporating these homologated amino acids exhibit a superior stability profile compared to their natural counterparts.[2]
Caption: Mechanism of protease resistance in β-peptides.
In Vitro Stability Assessment
In vitro stability assays are crucial early screening tools to predict a peptide's fate in vivo. These assays typically involve incubating the peptide in a biologically relevant matrix, such as plasma or serum, and monitoring its degradation over time.
Comparative Data: Plasma Stability
The following table presents representative data comparing the stability of a hypothetical native α-peptide with its β-amino acid-modified analogue in human plasma. Peptides incorporating β-amino acids consistently show a substantial increase in half-life.[1][3]
| Peptide Type | Modification | Matrix | Incubation Time (hours) | % Remaining | Calculated Half-Life (t½) |
| Native Peptide | None (α-amino acids only) | Human Plasma | 2 | 25% | ~1 hour |
| Modified Peptide | Contains β-amino acid | Human Plasma | 24 | >90% | >48 hours[1] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for determining peptide stability in plasma.[5][6][7]
-
Preparation: A stock solution of the test peptide is prepared (e.g., 1 mg/mL in a suitable buffer) and diluted to a final concentration of 1 µM in pre-warmed (37°C) human plasma.[6]
-
Incubation: The peptide-plasma mixture is incubated at 37°C with gentle agitation.[5]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours).[6]
-
Reaction Quenching: The enzymatic degradation is stopped by adding three volumes of cold acetonitrile containing an internal standard. This step also precipitates plasma proteins.[8]
-
Sample Processing: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Analysis: The supernatant, containing the remaining peptide, is transferred to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The concentration of the intact peptide at each time point is determined by comparing its peak area to that of the internal standard. The half-life (t½) is calculated from the degradation curve.
Caption: Workflow for an in vitro peptide plasma stability assay.
In Vivo Stability Assessment
While in vitro assays are informative, in vivo studies are essential to understand the complete pharmacokinetic (PK) profile of a peptide, encompassing its absorption, distribution, metabolism, and excretion (ADME).[8] Due to poor oral bioavailability, peptides are typically administered via parenteral routes like intravenous (IV) or subcutaneous (SC) injection.[8]
Comparative Data: Pharmacokinetic Parameters
This table shows representative pharmacokinetic data following IV administration in a rodent model. The β-amino acid modification leads to dramatically improved in vivo stability, characterized by a longer half-life and reduced clearance.
| Parameter | Native Peptide (α-Peptide) | Modified Peptide (β-Peptide) | Unit | Description |
| Half-Life (t½) | < 10 | > 180 | minutes | Time for plasma concentration to reduce by half |
| Clearance (CL) | > 50 | < 5 | mL/min/kg | Volume of plasma cleared of the drug per unit time |
| Volume of Distribution (Vd) | 0.2 | 0.2 | L/kg | Apparent volume into which the drug distributes |
| Area Under Curve (AUC) | Low | High | ng·h/mL | Total drug exposure over time |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol provides a general framework for a PK study in rodents.[8]
-
Animal Acclimatization: Animals (e.g., Sprague-Dawley rats) are acclimated for at least one week prior to the study.[8]
-
Dosing: Animals are administered a single dose of the peptide via the desired route (e.g., 2 mg/kg, intravenous bolus via the tail vein).[8]
-
Blood Sampling: Blood samples (approx. 200 µL) are collected into tubes containing an anticoagulant (e.g., K₂EDTA) at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).[8]
-
Plasma Separation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[8]
-
Sample Storage: Plasma supernatant is transferred to new tubes and stored at -80°C until analysis.[8]
-
Bioanalysis: Peptide concentrations in plasma samples are quantified using a validated LC-MS/MS method, as described in the in vitro protocol.
-
PK Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Caption: Workflow for an in vivo peptide pharmacokinetic study.
Conclusion
The incorporation of β-amino acids, such as this compound, is a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. This modification significantly increases resistance to proteolytic degradation, which translates from extended half-lives in in vitro plasma assays to superior pharmacokinetic profiles in vivo.[3] By overcoming the primary limitation of peptide therapeutics, this chemical modification strategy is pivotal in developing next-generation drugs with improved efficacy and more convenient dosing regimens. Both in vitro and in vivo stability studies are indispensable components of the drug development pipeline, providing critical data to guide the selection and optimization of promising peptide candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthetic 3-Amino-4-ethylhexanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic 3-Amino-4-ethylhexanoic acid, a non-proteinogenic amino acid. The following sections detail the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA).
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the availability of instrumentation. Below is a summary of the performance of four common analytical methods in the context of analyzing synthetic this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC (UV) | Differential partitioning of analytes between a mobile and stationary phase. | Purity (% area), presence of UV-active impurities. | ~0.01% | ~0.05% | High resolution, widely available, suitable for routine quality control. | Requires chromophore for UV detection, derivatization may be necessary. |
| qNMR (¹H) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity (mol%), structural confirmation, quantification of impurities. | ~0.1% | ~0.5% | Primary analytical method, no need for a reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC, requires a high-purity internal standard. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Purity (% area), molecular weight confirmation, identification of impurities. | <0.01% | ~0.02% | High sensitivity and selectivity, provides molecular weight information. | Ionization efficiency can vary, quantification can be complex. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Elemental composition (%C, %H, %N). | N/A | N/A | Confirms elemental composition of the bulk sample. | Does not detect organic impurities with the same elemental composition. |
Experimental Data
The following tables present hypothetical experimental data for the analysis of two batches of synthetic this compound: a high-purity batch (HP-AEH) and a batch with typical impurities (I-AEH).
Table 2: HPLC Purity Analysis Data
| Sample | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 Retention Time (min) | Impurity 1 Area (%) | Impurity 2 Retention Time (min) | Impurity 2 Area (%) |
| HP-AEH | 8.52 | 99.91 | 6.21 | 0.06 | 9.87 | 0.03 |
| I-AEH | 8.53 | 98.25 | 6.20 | 1.15 | 9.88 | 0.60 |
Table 3: Quantitative NMR (qNMR) Purity Analysis Data
| Sample | Analyte Integral | Internal Standard Integral | Calculated Purity (mol%) |
| HP-AEH | 2.00 | 1.00 | 99.8 |
| I-AEH | 1.96 | 1.00 | 98.1 |
Table 4: Mass Spectrometry (LC-MS) Analysis Data
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Purity by Peak Area (%) |
| HP-AEH | 160.1332 | 160.1335 | >99.9 |
| I-AEH | 160.1332 | 160.1334 | 98.3 |
Table 5: Elemental Analysis Data
| Sample | % Carbon (Theoretical: 60.35) | % Hydrogen (Theoretical: 10.76) | % Nitrogen (Theoretical: 8.80) |
| HP-AEH | 60.31 | 10.79 | 8.78 |
| I-AEH | 59.89 | 10.65 | 8.65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the percentage of the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or MeOD)
-
High-purity internal standard (e.g., maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (mol%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100
-
Where: I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Separation:
-
Use the same HPLC method as described above.
-
-
MS Detection:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N) of the synthetic this compound.
Instrumentation:
-
CHN elemental analyzer
Procedure:
-
Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Place the capsule in the autosampler of the elemental analyzer.
-
Combust the sample at high temperature (e.g., 900-1000°C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element.
Visualizations
The following diagrams illustrate the workflow for purity validation and the logical relationship between the different analytical techniques.
References
A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Against Peptides Containing 3-Amino-4-ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against synthetic peptides incorporating the non-standard amino acid, 3-Amino-4-ethylhexanoic acid (AEEH). Given the increasing use of novel amino acids in peptide-based drug development and diagnostics, ensuring antibody specificity is paramount. This document outlines the key experimental protocols, presents a comparative analysis using hypothetical data, and provides visualizations of the workflows involved.
The cross-reactivity of an antibody occurs when it binds to antigens other than the one it was raised against, often due to structural similarities between epitopes.[1][2] This can lead to inaccurate experimental results and potential off-target effects in therapeutic applications.[1] Therefore, rigorous cross-reactivity testing against closely related peptides and structurally similar compounds is a critical validation step.[2]
Comparative Analysis of Antibody Specificity
To illustrate the assessment of cross-reactivity, we present a hypothetical study on a polyclonal antibody, "Ab-AEEH," raised against a target peptide containing this compound. The binding of Ab-AEEH was compared against a panel of alternative peptides with single amino acid substitutions or modifications to the AEEH residue. The primary method used for this analysis is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5][6]
Table 1: Competitive ELISA Data for Ab-AEEH Cross-Reactivity
| Peptide ID | Peptide Sequence | IC50 (nM) | % Cross-Reactivity* |
| Target-Pep | Ac-L-G-AEEH -V-A-D-NH2 | 15 | 100% |
| Alt-Pep-1 | Ac-L-G-Nle -V-A-D-NH2 | 1500 | 1.0% |
| Alt-Pep-2 | Ac-L-G-Leu -V-A-D-NH2 | 3200 | 0.47% |
| Alt-Pep-3 | Ac-L-G-Val -V-A-D-NH2 | > 10000 | < 0.15% |
| Alt-Pep-4 | Ac-L-G-AEEH(Me) -V-A-D-NH2 | 85 | 17.6% |
| Alt-Pep-5 | Ac-A -G-AEEH-V-A-D-NH2 | 50 | 30% |
| Control-Pep | Ac-G-A-V-D-L-I-NH2 | > 10000 | < 0.15% |
% Cross-Reactivity = (IC50 of Target-Pep / IC50 of Alt-Pep) x 100
Table 2: Summary of Binding Affinities from Surface Plasmon Resonance (SPR)
| Peptide ID | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| Target-Pep | 2.5 x 10^5 | 3.8 x 10^-4 | 1.5 x 10^-9 |
| Alt-Pep-1 | 1.1 x 10^4 | 1.7 x 10^-3 | 1.5 x 10^-7 |
| Alt-Pep-4 | 9.8 x 10^4 | 8.3 x 10^-4 | 8.5 x 10^-9 |
The hypothetical data suggests that the antibody Ab-AEEH is highly specific for the peptide containing this compound. Substitution of AEEH with structurally similar standard amino acids like Norleucine (Nle), Leucine (Leu), or Valine (Val) significantly reduces binding, indicating the antibody's ability to recognize the unique structure of AEEH. A minor modification to the AEEH residue (methylation) or a change in an adjacent amino acid also impacts binding, though to a lesser extent.
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-reactivity studies. The following are standard protocols for competitive ELISA and dot blot assays, which are effective methods for assessing antibody specificity.[7]
Competitive ELISA Protocol
This technique measures the concentration of a target antigen in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[3][4]
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[8]
-
Target peptide conjugated to a carrier protein (e.g., BSA)
-
Primary antibody (Ab-AEEH)
-
Alternative peptides for competition
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)[7]
-
Wash buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)[8]
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)[3]
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the target peptide-carrier conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[6]
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.[3]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[7]
-
Competition: In separate tubes, pre-incubate a fixed concentration of the primary antibody (Ab-AEEH) with varying concentrations of the target peptide or the alternative peptides for 1-2 hours at room temperature.[4]
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the solutions and wash the wells three times with wash buffer.[3]
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[3]
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[5]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[6]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the peptide in the pre-incubation step.
Dot Blot Assay Protocol
A dot blot is a straightforward method to quickly assess the binding of an antibody to various antigens spotted on a membrane.[7]
Materials:
-
Nitrocellulose or PVDF membrane[7]
-
Purified peptides (target and alternatives)
-
Primary antibody (Ab-AEEH)
-
Blocking buffer
-
Wash buffer (TBST)
-
Fluorescently labeled secondary antibody
-
Fluorescence imaging system[7]
Procedure:
-
Antigen Spotting: Spot 1 µL of each peptide solution (e.g., 100 ng/µL) onto a strip of the membrane. Allow the spots to dry completely.[7]
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer for 5 minutes each.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[7]
-
Washing: Wash the membrane three times with wash buffer.
-
Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters.[7]
-
Analysis: A strong signal on the target peptide spot and minimal to no signal on the alternative peptide spots indicates high specificity.[7]
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and logical relationships.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. lifetein.com [lifetein.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of 3-Amino-4-ethylhexanoic Acid: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. |
In case of exposure:
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Step-by-Step Disposal Protocol
The disposal of 3-Amino-4-ethylhexanoic acid should be approached with the understanding that it is a chemical substance that requires careful management. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (for small aqueous solutions):
This protocol is for the neutralization of small quantities of aqueous solutions of this compound. For solid waste or large quantities, proceed to the "Waste Collection and Labeling" section.
-
Work Area: Perform the neutralization in a certified chemical fume hood.
-
Dilution: If the solution is concentrated, slowly dilute it with water in a suitable container (e.g., a beaker larger than the final volume).
-
Neutralization: While stirring, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the acidic solution of this compound.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by flushing with a large volume of water. However, this is subject to local regulations. Consult your EHS office before any drain disposal.
Waste Collection and Labeling for Off-Site Disposal
For solid this compound and larger quantities of solutions, or if neutralization is not feasible, the following procedure must be followed:
-
Container Selection: Use a chemically compatible and properly sealed waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
Chemical Name: "this compound"
-
CAS Number: "204191-42-4"
-
An accurate estimation of the concentration and total volume or mass.
-
The date of accumulation.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Amino-4-ethylhexanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Amino-4-ethylhexanoic acid. The following guidelines are based on the hazard profile of the structurally similar compound, 2-Ethylhexanoic acid, and general laboratory safety protocols. It is imperative to handle this chemical with caution as its specific toxicological properties have not been fully characterized.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Potential Hazards
Based on the safety data for 2-Ethylhexanoic acid, this compound should be treated as a substance that is potentially:
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator if dust is generated |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use in a chemical fume hood |
| Reaction Workup | Chemical splash goggles and face shield | Nitrile gloves (consider double gloving) | Chemical-resistant apron over a laboratory coat | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Half- or full-face respirator with appropriate cartridges |
Experimental Protocols
General Handling Procedures:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Logical Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal.
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid material, contaminated gloves, and absorbent materials in a dedicated, labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
Container Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and other components of the waste.
-
The date of accumulation.
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Step-by-Step Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
